molecular formula C7H9BrClN B1273009 2-Bromobenzylamine hydrochloride CAS No. 5465-63-4

2-Bromobenzylamine hydrochloride

Cat. No.: B1273009
CAS No.: 5465-63-4
M. Wt: 222.51 g/mol
InChI Key: MDEJOHXOXKDGOU-UHFFFAOYSA-N
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Description

2-Bromobenzylamine hydrochloride reacts with sulfonyl chloride to give sulfonamide.>

Properties

IUPAC Name

(2-bromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEJOHXOXKDGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369117
Record name 2-Bromobenzylamine hydrochloride
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Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-63-4
Record name Benzenemethanamine, 2-bromo-, hydrochloride (1:1)
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Record name NSC 29035
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Record name 5465-63-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobenzylamine hydrochloride
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Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromobenzylamine hydrochloride, a key intermediate in various organic syntheses. The information presented is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Identifiers

This compound is a commercially available compound used in the synthesis of more complex molecules. Accurate knowledge of its physical properties is crucial for its proper handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 5465-63-4[1][2][3]
Molecular Formula C₇H₈BrN·HCl or C₇H₉BrClN[1][2][4]
Molecular Weight 222.51 g/mol [1][2][3]
Appearance White to tan or light yellow powder, crystals, or chunks[1][2][5]
Melting Point 227-230 °C[1][2][4][5][6][7] (one source reports 233.5-239.5 °C[8])
Boiling Point 243.5 °C at 760 mmHg[1]
Solubility Soluble in methanol (25 mg/ml)[2][4][5][6][7]
Purity Typically available in 95% to 97% purity[3][6][7]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are outlined below. These are generalized procedures that can be applied to this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, dry sample of this compound is finely powdered using a mortar and pestle.

  • A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

  • The capillary tube is placed in the melting point apparatus along with a thermometer.

  • The sample is heated slowly, and the temperature is observed.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • Analytical balance

Procedure:

  • A known volume of the solvent (e.g., methanol) is taken in a test tube.

  • A pre-weighed amount of this compound is added to the solvent.

  • The mixture is agitated using a vortex mixer or a stirring rod until the solid is completely dissolved or no more solid dissolves.[10]

  • The process is repeated with increasing amounts of the solute until saturation is reached.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/ml).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a chemical compound like this compound based on its physical properties.

cluster_0 Initial Characterization cluster_1 Quantitative Physical Property Measurement cluster_2 Data Analysis and Verification cluster_3 Final Report Sample_Acquisition Acquire Sample of This compound Visual_Inspection Visual Inspection (Color, Form) Sample_Acquisition->Visual_Inspection Melting_Point Determine Melting Point Visual_Inspection->Melting_Point Proceed if sample is solid Solubility_Test Perform Solubility Test (e.g., in Methanol) Visual_Inspection->Solubility_Test Compare_Data Compare with Literature Values Melting_Point->Compare_Data Solubility_Test->Compare_Data Purity_Assessment Assess Purity (e.g., via Melting Point Range) Compare_Data->Purity_Assessment Documentation Document Physical Properties Purity_Assessment->Documentation

Caption: Workflow for the determination of physical properties of this compound.

References

Solubility Profile of 2-Bromobenzylamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromobenzylamine hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's solubility characteristics, along with standardized methodologies for its determination.

Introduction

This compound (C7H9BrClN, Molar Mass: 222.51 g/mol ) is a primary amine salt that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of dosage forms. This guide summarizes the available quantitative and qualitative solubility data and presents a general experimental protocol for solubility determination.

Solubility Data

The solubility of this compound has been characterized in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility is dependent on various factors, including temperature, pressure, and the purity of both the solute and the solvent.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
MethanolAlcohol25 mg/mL[1][2][3][4][5]Soluble[1][2][3][4][5]
EthanolAlcoholData not availableLikely soluble
IsopropanolAlcoholData not availableData not available
AcetoneKetoneData not availableLikely soluble[6]
Ethyl AcetateEsterData not availableLikely soluble[6]
DichloromethaneHalogenated HydrocarbonData not availableLikely soluble[6]
ChloroformHalogenated HydrocarbonData not availableLikely soluble[6]
TolueneAromatic HydrocarbonData not availableData not available
Diethyl EtherEtherData not availableData not available
Dimethyl Sulfoxide (DMSO)SulfoxideData not availableLikely soluble[6][7]

*Based on the reported solubility of the closely related compound, Benzylamine hydrochloride.[6][7][8]

Factors Influencing Solubility

The solubility of amine hydrochlorides, such as this compound, in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Several factors can influence this property:

  • Polarity of the Solvent: As an ionic salt, this compound is polar. It is expected to have higher solubility in polar organic solvents like alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, acetone) compared to nonpolar solvents like toluene and diethyl ether.

  • Temperature: The solubility of solids in liquids generally increases with temperature.

  • Crystal Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt will affect the energy required to solvate the ions.

  • Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the amine and chloride ions can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method.[9] This method is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent based on the concentration determined from the analysis and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Seal and place in shaker A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the Melting Point and Stability of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the physicochemical properties of 2-Bromobenzylamine hydrochloride, with a specific focus on its melting point and chemical stability. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The following tables summarize the key quantitative and qualitative data for this compound (CAS No: 5465-63-4).

Table 1: Melting Point of this compound

ParameterValueSource
Melting Point227-230 °CAlfa Chemistry[1], ChemicalBook[2][3], Sigma-Aldrich
Melting Point (clear melt)233.5-239.5 °CThermo Scientific Chemicals[4]

Table 2: Stability and Handling of this compound

ParameterInformationSource
Chemical Stability Stable under recommended storage conditions.[5]
Sensitivity Hygroscopic (sensitive to moisture).[2][6]
Storage Conditions Store in a cool, dry, and well-ventilated place.[7] Keep container tightly closed in an inert atmosphere at room temperature.[2][3]
Incompatible Materials Strong oxidizing agents.[5][6]
Conditions to Avoid Exposure to moisture.[5][6]
Hazardous Decomposition Under fire conditions, hazardous decomposition products may form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen halides, and hydrogen chloride gas.[5][6]
Appearance White to light yellow or tan crystalline powder, crystals, and/or chunks.[1][2][3]

Experimental Protocols

Detailed methodologies for determining the melting point and assessing chemical stability are provided below.

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus. The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of the melting range.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is granular)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry surface.[8] If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[9]

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[10] To pack the sample tightly, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop.[9][10] The packed sample height should be 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[10] Insert a new sample. Heat at a medium rate until the temperature is about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[10]

  • Recording the Melting Range:

    • Record the temperature (T₁) at which the first droplet of liquid is observed.[10]

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. For consistency, repeat the measurement with a fresh sample until two consistent values are obtained.

This protocol provides a general framework for evaluating the stability of this compound under various stress conditions, a process known as forced degradation. This helps identify potential degradation products and degradation pathways.[11] Analysis is typically performed using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[12]

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (acidic, neutral, basic; e.g., 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M NaOH)

  • 3% Hydrogen peroxide (for oxidation)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a DMSO/buffer mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions: Expose the compound (in solid state and/or in solution) to the following conditions.[11][13] A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).[11]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a specified period.

    • Neutral Hydrolysis: Dilute the stock solution with purified water or PBS (pH 7.4) and incubate.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[11]

    • Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[11]

    • Photolytic Degradation: Expose the solid sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[11]

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stressed solution.[14] Neutralize the acidic and basic samples before analysis.

    • Dissolve the solid samples subjected to thermal and photolytic stress in a suitable solvent.

    • Analyze all samples and controls by a pre-validated, stability-indicating HPLC method.[12]

  • Data Evaluation:

    • Quantify the amount of remaining this compound in each sample by comparing its peak area to that of the unstressed control at time zero.

    • Identify and, if possible, characterize any significant degradation products.

    • The results will indicate the compound's lability under different environmental conditions.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

References

An In-depth Technical Guide to the Synthesis of 2-Bromobenzylamine Hydrochloride from 2-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzylamine hydrochloride from 2-bromobenzaldehyde. The primary and most effective method detailed is the one-pot reductive amination, a cornerstone of modern amine synthesis. This document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents quantitative data to support researchers in the practical application of these methods.

Introduction

2-Bromobenzylamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions, making it a key building block in medicinal chemistry. The synthesis from the readily available 2-bromobenzaldehyde via reductive amination offers an efficient and direct route to this important intermediate.

Reductive amination involves the reaction of a carbonyl compound, in this case, 2-bromobenzaldehyde, with an amine source, typically ammonia or its salt, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the desired primary amine. Subsequent treatment with hydrochloric acid affords the stable and easily handled hydrochloride salt.

Synthetic Pathways

The most common and efficient pathway for the synthesis of 2-bromobenzylamine from 2-bromobenzaldehyde is the direct one-pot reductive amination. This approach is favored for its operational simplicity and generally good yields.

Reductive Amination using a Borohydride Reducing Agent

A widely employed method involves the use of a borohydride-based reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. While sodium borohydride is a potent reducing agent, sodium cyanoborohydride is milder and exhibits greater selectivity for the iminium ion over the starting aldehyde, which can be advantageous in preventing the formation of 2-bromobenzyl alcohol as a byproduct.[1][2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol. The amine source is often an ammonium salt, such as ammonium chloride or ammonium acetate, which also serves to maintain a mildly acidic pH conducive to imine formation.

A general workflow for this process is depicted below:

workflow Workflow for Borohydride-Mediated Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_salt Salt Formation and Purification start Dissolve 2-bromobenzaldehyde and Ammonium Salt in Solvent add_reductant Add Reducing Agent (e.g., NaBH4 or NaBH3CN) start->add_reductant stir Stir at Controlled Temperature add_reductant->stir quench Quench Reaction stir->quench extract Extract 2-Bromobenzylamine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate to obtain Free Base dry->concentrate dissolve Dissolve Free Base in Solvent concentrate->dissolve add_hcl Add HCl Solution dissolve->add_hcl crystallize Crystallize 2-Bromobenzylamine HCl add_hcl->crystallize isolate Isolate and Dry Final Product crystallize->isolate

Caption: General experimental workflow for the synthesis of 2-Bromobenzylamine HCl.

Titanium(IV) Isopropoxide-Mediated Reductive Amination

An alternative and highly effective method utilizes titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation.[4] This approach is particularly useful for less reactive carbonyls and can lead to cleaner reactions with high yields. The imine intermediate formed is then reduced in situ with a reducing agent like sodium borohydride.

The reaction pathway is illustrated below:

reaction_pathway reactant1 2-Bromobenzaldehyde intermediate Imine Intermediate reactant1->intermediate + NH3 (from NH4Cl) reactant2 NH4Cl reactant2->intermediate reagent1 Ti(O-i-Pr)4 reagent1->intermediate Lewis Acid Catalyst reagent2 NaBH4 product_base 2-Bromobenzylamine reagent2->product_base intermediate->product_base Reduction final_product 2-Bromobenzylamine HCl product_base->final_product Salt Formation reagent3 HCl reagent3->final_product

Caption: Reaction pathway for the synthesis of 2-Bromobenzylamine HCl.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from standard reductive amination procedures.

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane to extract the product. Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution and extract with dichloromethane (3 x volume).

  • Isolation of Free Base: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromobenzylamine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude 2-bromobenzylamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a slight excess of concentrated HCl) with stirring.

  • Purification: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure product.

Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination

This protocol is based on a procedure for the synthesis of N-methyl secondary amines and has been adapted for the preparation of a primary amine.[4]

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Titanium(IV) Isopropoxide (Ti(O-i-Pr)₄)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH), absolute

  • Dichloromethane (DCM)

  • Aqueous Ammonia (2M)

  • Hydrochloric Acid (1M and concentrated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a stirred solution of 2-bromobenzaldehyde (1.0 eq), ammonium chloride (2.0 eq), and triethylamine (2.0 eq) in absolute ethanol or methanol, add titanium(IV) isopropoxide (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 8-10 hours.

  • Reduction: Add sodium borohydride (1.5 eq) to the reaction mixture and continue stirring at room temperature for an additional 7-8 hours.

  • Work-up: Quench the reaction by pouring it into 2M aqueous ammonia. Filter off the resulting inorganic precipitate and wash it with dichloromethane. Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane.

  • Purification of Free Base: Combine the organic extracts and extract the amine into 1M hydrochloric acid. Wash the acidic aqueous layer with dichloromethane. Basify the aqueous layer to a pH of 10-12 with a sodium hydroxide solution and extract the product with dichloromethane (3 x volume). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromobenzylamine.

  • Hydrochloride Salt Formation and Purification: Follow steps 5 and 6 from Protocol 1 to convert the free base to its hydrochloride salt and purify it.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and similar compounds reported in the literature. It is important to note that yields can vary based on the specific reaction conditions and scale.

Starting MaterialAmine SourceReducing Agent/CatalystSolventReaction TimeYield (%)Purity (%)Reference
3-bromo-2-fluorobenzaldehydeOxime intermediateBorane dimethylsulfide--87-[5]
p-bromobenzylbromideHexamethylenetetramine/HCl-Methanol6 hours75.999.6A related synthesis of the para-isomer
Aldehydes (general)Primary aminesNaBH₄Methanol-Good-[1]
Ketones (general)Methylamine HClTi(O-i-Pr)₄ / NaBH₄Ethanol15-18 hoursGood to Excellent-[4]

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde is most effectively achieved through one-pot reductive amination. The use of borohydride reagents, particularly in conjunction with a Lewis acid catalyst like titanium(IV) isopropoxide, offers a reliable and high-yielding route to this important synthetic intermediate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromobenzylamine hydrochloride (CAS No: 5465-63-4) is a chemical intermediate utilized in various organic syntheses.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Detailed experimental protocols are included to assist researchers in reproducing and verifying these analytical findings.

Chemical Properties

  • Molecular Formula: C₇H₉BrClN[2]

  • Molecular Weight: 222.51 g/mol [3][4]

  • Appearance: White to tan crystalline powder, crystals, or chunks.[2][3]

  • Melting Point: 227-230 °C[2][5]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6 (broad)Singlet3H-NH₃⁺
~7.7Doublet1HAromatic H (adjacent to Br)
~7.5Triplet1HAromatic H
~7.4Triplet1HAromatic H
~7.3Doublet1HAromatic H
~4.1Singlet2H-CH₂-

Note: Data is typically acquired in a solvent like DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~135Aromatic C-Br
~133Aromatic CH
~131Aromatic CH
~130Aromatic CH
~128Aromatic CH
~125Aromatic C-CH₂
~43-CH₂-

Note: Data is typically acquired in a deuterated solvent and referenced accordingly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3000 - 2800Strong, BroadN-H stretching from the ammonium salt (-NH₃⁺)
~1600, ~1470Medium-StrongC=C stretching in the aromatic ring
~1440MediumCH₂ scissoring
~1025StrongC-N stretching
750 - 700StrongC-H out-of-plane bending (ortho-disubstituted benzene)
~650Medium-StrongC-Br stretching

Note: Spectra can be obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR).[6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z ValueRelative IntensityAssignment
185/187Varies[M-HCl]⁺, the molecular ion of the free base (2-Bromobenzylamine), showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
106High[C₇H₈N]⁺, fragment resulting from the loss of the bromine atom.
77Medium[C₆H₅]⁺, phenyl fragment.

Note: The exact mass of the free base (C₇H₈BrN) is approximately 184.9840 Da.[7] The hydrochloride salt itself is typically not observed in the gas phase.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Result Sample 2-Bromobenzylamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional Groups Connectivity Purity Purity Assessment NMR->Purity Impurity Signals IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Confirmation Structure & Purity Confirmed Structure->Confirmation Purity->Confirmation

Caption: Logical workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[6]

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is preferable for amine hydrochlorides due to its ability to dissolve the salt and allow for the observation of exchangeable N-H protons.

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer for the sample.

      • Acquire a standard one-dimensional proton spectrum.

      • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 220 ppm.

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Procedure (ATR method):

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Procedure (Direct Infusion ESI-MS Example):

    • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol.[2]

    • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • MS Acquisition:

      • Operate the mass spectrometer in positive ion mode.

      • Acquire data over a mass-to-charge (m/z) range of approximately 50-500 Da.

      • The ESI process will likely result in the observation of the protonated free base, [M-Cl]⁺, corresponding to the 2-bromobenzylamine molecule.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak of the free base. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) should be clearly visible for any bromine-containing fragments.

References

A Technical Guide to 2-Bromobenzylamine Hydrochloride: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromobenzylamine hydrochloride (CAS No. 5465-63-4), a key building block in organic synthesis and pharmaceutical research. This document details its commercial availability, typical purity specifications, and analytical methodologies for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%. It is most commonly supplied as a white to light yellow crystalline powder or solid.[1][2][3] The following table summarizes the offerings from several key suppliers.

SupplierStated PurityAvailable QuantitiesCatalog Number (Example)
Thermo Scientific ≥96.0% (Titration ex Chloride)[4]5 g, 25 g[4]A18151.14[4]
Sigma-Aldrich 95%[2]5 g225169[2]
CymitQuimica (distributor for Apollo Scientific) 97%[5]5 g, 25 g[5]54-OR2159[5]
HANGZHOU TIANYE CHEMICALS CO., LTD. 98%[1]Grams to Kilograms[1]N/A
Alfa Chemistry Not specifiedInquire for sizes[6]N/A
TCI Chemical >98.0% (T)[3]5 g, 25 g[3]B1836[3]
Matrix Scientific 97%[3]1 g[3]081841[3]

Note: "T" typically refers to titration as the method of analysis. Please refer to the supplier's Certificate of Analysis for batch-specific data.

Physicochemical Properties

  • Appearance: White to light yellow crystalline powder, crystals, or chunks.[1][3][6]

  • Molecular Formula: C₇H₈BrClN[4]

  • Molecular Weight: 222.51 g/mol [5]

  • Melting Point: Typically in the range of 227-230 °C.[2][3][6] Thermo Scientific specifies a range of 233.5-239.5 °C.[4]

  • Solubility: Soluble in methanol.[2][3]

Experimental Protocols: Quality Assessment

A thorough quality assessment of this compound is crucial for its application in sensitive research and development projects. Below are generalized protocols for identity and purity verification.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • Data Analysis: The resulting spectrum should be consistent with the known structure of this compound. Publicly available reference spectra can be used for comparison.[7] The expected signals would include peaks corresponding to the aromatic protons and the benzylic methylene protons.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound in a suitable diluent (e.g., the initial mobile phase composition) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for sourcing and ensuring the quality of this compound for research and development purposes.

G cluster_sourcing Sourcing cluster_qc Quality Control supplier_identification Identify Potential Suppliers quote_request Request Quotes and Specifications supplier_identification->quote_request supplier_selection Select Supplier Based on Purity, Availability, and Cost quote_request->supplier_selection receive_material Receive Material and Certificate of Analysis supplier_selection->receive_material Procurement identity_verification Identity Verification (e.g., ¹H NMR) receive_material->identity_verification purity_analysis Purity Analysis (e.g., HPLC) identity_verification->purity_analysis release_for_use Release for Use in R&D purity_analysis->release_for_use

Caption: Workflow for sourcing and quality control of this compound.

Synthesis and Purification Overview

While detailed, validated synthesis protocols are proprietary to manufacturers, a general approach to the synthesis of this compound involves the reduction of 2-bromobenzonitrile or the amination of 2-bromobenzyl bromide. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to remove unreacted starting materials and byproducts. The purity of the final product is then confirmed by the analytical methods described above.

References

In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage requirements for 2-Bromobenzylamine hydrochloride (CAS No. 5465-63-4). The information is intended to support laboratory research and drug development activities by ensuring the safe use of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₉BrClN[1][4]
Molecular Weight 222.51 g/mol [1][5]
Melting Point 227-230 °C (lit.)[1][4][6]
Appearance White to light yellow crystalline powder[1][5]
Solubility Soluble in methanol (25 mg/ml)[1][4]
Boiling Point 243.5 °C at 760 mmHg[6]
Flash Point 101 °C[6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and the necessary precautions to mitigate risks.

Hazard Statements:

  • Causes skin irritation (H315).[7][8][9]

  • Causes serious eye irritation (H319).[7][8][9]

  • May cause respiratory irritation (H335).[7][8][9]

  • Harmful if swallowed.[2]

  • Harmful in contact with skin.[2]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[7][8][9]

  • Wash hands and any exposed skin thoroughly after handling (P264).[2][7]

  • Use only outdoors or in a well-ventilated area (P271).[9]

  • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7][8][9]

  • Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[2]

  • Store locked up (P405).[7][8]

  • Dispose of contents/container to an approved waste disposal plant (P501).[2][8]

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Compound in a Contained Environment PrepareWorkArea->Weighing Proceed with Caution Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Fume Hood Dissolving->Reaction Store Store in a Cool, Dry, Well-Ventilated Area Reaction->Store After Use Waste Dispose of Waste in Sealed, Labeled Containers Reaction->Waste Dispose of Waste Seal Keep Container Tightly Sealed Store->Seal Incompatibles Store Away from Strong Oxidizing Agents Store->Incompatibles Spill In Case of Spill, Evacuate and Ventilate Cleanup Wear PPE and Clean Up with Inert Absorbent Material Spill->Cleanup Cleanup->Waste

Caption: Logical workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[7]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[7] A lab coat or other protective clothing is also required.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator should be used.[7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[10]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

  • If Inhaled: Move the person to fresh air.[2][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[2][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Consult a physician.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and consult a physician.[7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed to prevent moisture absorption as the compound is hygroscopic.[2][3] The recommended storage temperature is room temperature in an inert atmosphere.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][8]

Accidental Release Measures and Disposal

  • Accidental Release: In the event of a spill, ensure adequate ventilation and evacuate personnel from the area.[3][7] Wear appropriate PPE.[7] Avoid dust formation.[3][7] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[3][7] Do not let the product enter drains.[3][7]

  • Disposal: Dispose of unused product and waste in accordance with local, regional, and national regulations.[8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Representative Experimental Protocol: Sulfonamide Synthesis

This compound is a useful intermediate in organic synthesis. A common application is its reaction with a sulfonyl chloride to form a sulfonamide. The following is a representative, generalized protocol for such a reaction.

Objective: To synthesize N-(2-bromobenzyl)benzenesulfonamide from this compound and benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-(2-bromobenzyl)benzenesulfonamide.

The workflow for this representative experimental protocol is depicted below.

ExperimentalWorkflow Representative Experimental Workflow: Sulfonamide Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dissolve 2-Bromobenzylamine HCl in Dichloromethane AddBase Add Triethylamine Setup->AddBase Cool Cool to 0 °C AddBase->Cool AddSulfonyl Add Benzenesulfonyl Chloride Cool->AddSulfonyl React Stir at Room Temperature AddSulfonyl->React Quench Quench with Water React->Quench Reaction Complete Separate Separate Organic Layer Quench->Separate Wash Wash with Acid, Water, and Brine Separate->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of a sulfonamide from this compound.

Hazardous Decomposition Products

Under fire conditions, this compound may decompose to produce toxic and corrosive fumes.

  • Hazardous Decomposition Products:

    • Nitrogen oxides (NOx)[2]

    • Carbon monoxide (CO)[2]

    • Carbon dioxide (CO₂)[2]

    • Hydrogen halides[2]

    • Hydrogen chloride gas[2]

Fire Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

  • Wear a self-contained breathing apparatus for firefighting if necessary.[7]

References

The Versatile Role of 2-Bromobenzylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

2-Bromobenzylamine hydrochloride is a pivotal building block for organic synthesis, offering a unique combination of reactive functional groups that enable the construction of complex molecular architectures. Its structure, featuring a primary amine and an aryl bromide on a benzyl scaffold, provides two distinct points for chemical modification. This guide provides an in-depth analysis of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances stability and simplifies handling compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5465-63-4[1][3]
Molecular Formula C₇H₉BrClN (as HCl salt)[4]
Molecular Weight 222.51 g/mol [3][5]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 227-230 °C (lit.)[1][5]
Solubility Soluble in methanol (25 mg/mL)[1][2]
Purity Typically ≥97%[3][4]
Boiling Point 243.5 °C at 760 mmHg (free base)[5]
Flash Point 101 °C (free base)[5]

Core Synthetic Applications and Reaction Pathways

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and aryl bromide moieties. The primary amine serves as a versatile nucleophile and a handle for directing group strategies, while the bromine atom is an ideal participant in cross-coupling reactions and intramolecular cyclizations.

G cluster_amine Amine-Based Reactions cluster_bromide Bromide-Based Reactions main 2-Bromobenzylamine Hydrochloride acylation N-Acylation main->acylation RCOCl, Base sulfonylation Sulfonamide Formation main->sulfonylation RSO₂Cl, Base reductive_amination Reductive Amination main->reductive_amination R₂C=O, Reducing Agent pd_coupling Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) acylation->pd_coupling N-Protection -> Pd Catalyst, Coupling Partner intramolecular_cyclization Intramolecular Cyclization acylation->intramolecular_cyclization Base or Metal Catalyst biaryls Biaryl Structures pd_coupling->biaryls functionalized_arenes Functionalized Arenes pd_coupling->functionalized_arenes isoindolinones Isoindolinones intramolecular_cyclization->isoindolinones other_heterocycles Other N-Heterocycles intramolecular_cyclization->other_heterocycles

Figure 1: Key synthetic pathways originating from this compound.

N-Acylation: Gateway to Further Functionalization

The primary amine of 2-bromobenzylamine is readily acylated using standard conditions (e.g., acyl chlorides or anhydrides in the presence of a base) to form the corresponding amide. This transformation is not only a common synthetic step but also serves as a crucial N-protection strategy, which is often necessary before attempting subsequent reactions at the aryl bromide position, particularly palladium-catalyzed cross-couplings. The resulting amide, such as N-(2-bromobenzyl)acetamide, is a key precursor for intramolecular cyclization reactions.

Table 2: Properties of N-(2-Bromobenzyl)acetamide

PropertyValueReference(s)
CAS Number 74315-07-4[6]
Molecular Formula C₉H₁₀BrNO[6]
Molecular Weight 228.09 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 78-80 °C[6]

Experimental Protocol: Synthesis of N-(2-bromobenzyl)acetamide (Representative)

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), a base like triethylamine or pyridine (2.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 eq) is then added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Intramolecular Cyclization: Synthesis of Isoindolinones

N-acylated 2-bromobenzylamines are excellent precursors for the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry. The cyclization can be achieved through various methods, including palladium-catalyzed carbonylation or radical cyclization. These reactions leverage the proximity of the amide N-H and the aryl bromide to form a five-membered lactam ring. The synthesis of isoindolinones from related 2-bromobenzamides via cobalt-catalyzed cyclization has also been reported, suggesting a potential pathway for derivatives of 2-bromobenzylamine.

G start 2-Bromobenzylamine Hydrochloride step1 Step 1: N-Acylation start->step1 RCOCl, Base intermediate N-Acyl-2-bromobenzylamine (e.g., N-(2-bromobenzyl)acetamide) step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 Pd Catalyst, CO (Carbonylation) or Radical Initiator product Isoindolinone Derivative step2->product

Figure 2: Workflow for the synthesis of isoindolinones.

Experimental Protocol: Palladium-Catalyzed Intramolecular Carbonylative Cyclization (Representative)

This protocol is adapted from procedures for related o-bromobenzylamides. A mixture of the N-acylated 2-bromobenzylamine (1.0 eq), a palladium catalyst such as Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and a base (e.g., n-Bu₃N) in a suitable solvent is charged into a pressure reactor. The reactor is flushed and then pressurized with carbon monoxide (CO). The reaction is heated (e.g., to 100 °C) for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the isoindolinone product.

Sulfonamide Formation

The primary amine of this compound reacts readily with various sulfonyl chlorides in the presence of a base to form sulfonamides.[1] This reaction is robust and provides access to a wide range of derivatives, which are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in therapeutic agents.

Table 3: Representative Sulfonamide Synthesis Conditions

Amine SubstrateSulfonyl ChlorideBaseSolventConditionsYieldReference
Primary/Secondary AmineAr-SO₂ClPyridine or TEADCM0 °C to RT, 6-18hGood to Excellent[7]
N-SilylamineR-SO₂Cl(none)AcetonitrileReflux, 1hHigh[8]

Experimental Protocol: General Sulfonamide Synthesis

In a round-bottom flask, this compound (1.0 eq) is dissolved or suspended in an anhydrous solvent like dichloromethane (DCM). A base such as pyridine (2.0 eq) is added, and the mixture is cooled to 0 °C. The desired sulfonyl chloride (1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude sulfonamide, which can be purified by chromatography or recrystallization.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][9] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to complex biaryl and arylamine structures. It is important to note that the primary amine may need to be protected (e.g., as an amide or carbamate) prior to the coupling reaction to prevent interference with the palladium catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki N-Protected 2-Bromobenzylamine product_suzuki C-C Coupled Product start_suzuki->product_suzuki Pd Catalyst, Base partner_suzuki Boronic Acid/ Ester partner_suzuki->product_suzuki start_buchwald N-Protected 2-Bromobenzylamine product_buchwald C-N Coupled Product start_buchwald->product_buchwald Pd Catalyst, Base partner_buchwald Amine (R₂NH) partner_buchwald->product_buchwald

Figure 3: Palladium-catalyzed cross-coupling strategies.

Reductive Amination

2-Bromobenzylamine can participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines. This reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method is a powerful tool for introducing a wide variety of substituents onto the nitrogen atom.

Experimental Protocol: Reductive Amination with Benzaldehyde (Representative)

To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a solvent like dichloromethane or methanol, a mild acid catalyst (e.g., acetic acid) may be added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is then added portion-wise. The reaction is stirred at room temperature for several hours to overnight. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of biologically active molecules. The isoindolinone core, readily accessible from this building block, is found in a variety of compounds with therapeutic potential.

Furthermore, the structural motif of 2-bromobenzylamine is related to key intermediates in the synthesis of complex pharmaceutical agents. For instance, the anticancer drug Pazopanib, a multi-tyrosine kinase inhibitor, contains an N-methylated indazole-amine core which is coupled to other heterocyclic fragments. While not a direct precursor, the synthesis of Pazopanib highlights the importance of substituted benzylamine scaffolds in the construction of such targeted therapies.[10][11][12] The ability to functionalize both the amine and the aromatic ring of 2-bromobenzylamine allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, including N-acylation, sulfonamide formation, reductive amination, and intramolecular cyclization to form important heterocyclic scaffolds like isoindolinones. The presence of the bromine atom also opens the door to powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular frameworks. These features make this compound an indispensable tool for chemists in academia and industry, particularly in the field of drug discovery and development.

References

The Versatility of 2-Bromobenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzylamine hydrochloride is a versatile and commercially available primary amine that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. Its utility is primarily centered on the nucleophilicity of the amino group and the potential for further functionalization via the bromine substituent. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of sulfonamides and other key pharmacophores. This document provides an overview of its chemical properties, representative synthetic protocols, and potential biological targets for the resulting molecules, thereby serving as a resource for researchers engaged in drug discovery and development.

Introduction

The landscape of modern drug discovery is characterized by the continuous search for novel molecular scaffolds that can be readily diversified to generate libraries of compounds for biological screening. Primary amines, such as this compound, are fundamental starting materials in this endeavor due to their reactivity and ability to participate in a wide range of chemical transformations. The presence of a bromine atom on the phenyl ring of this compound offers an additional strategic advantage, enabling post-synthesis modifications through cross-coupling reactions to further expand molecular diversity. This guide will delve into the synthetic utility of this compound and explore the potential biological activities of its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 5465-63-4[1]
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 222.51 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 227-230 °C[1]
Solubility Soluble in methanol[1]

Synthetic Applications in Medicinal Chemistry

The primary amino group of this compound is a key functional handle for the construction of various bioactive scaffolds.

Synthesis of Sulfonamides

The reaction of this compound with various sulfonyl chlorides is a straightforward and widely utilized method for the synthesis of N-substituted sulfonamides.[1] The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][3] The general synthetic scheme is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Bromobenzylamine_HCl 2-Bromobenzylamine Hydrochloride Base Base (e.g., Pyridine, TEA) 2-Bromobenzylamine_HCl->Base + Sulfonyl_Chloride R-SO₂Cl (Sulfonyl Chloride) Sulfonyl_Chloride->Base + Sulfonamide N-(2-bromobenzyl)sulfonamide Base->Sulfonamide Synthesis

General synthesis of N-(2-bromobenzyl)sulfonamides.

Experimental Protocol: Synthesis of N-(2-bromobenzyl)benzenesulfonamide

This protocol provides a representative procedure for the synthesis of a simple sulfonamide derivative.

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine (solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound in pyridine at 0 °C, add benzenesulfonyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromobenzyl)benzenesulfonamide.

Further Diversification through Cross-Coupling Reactions

The bromine atom on the phenyl ring of the synthesized sulfonamides provides a handle for further structural modifications via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets and Biological Activities

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the classes of compounds that can be synthesized from it are known to target a range of biological pathways.

Kinase Inhibition

Many sulfonamide-containing compounds have been identified as potent kinase inhibitors.[4][5][6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is often overactive in various cancers.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation leads to Inhibitor N-(2-bromobenzyl)sulfonamide Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents.[2] Derivatives of 2-bromobenzylamine could be explored for their efficacy against various bacterial and fungal pathogens. Benzyl bromide derivatives themselves have also shown antimicrobial effects.[7]

G-Protein Coupled Receptor (GPCR) Modulation

The structural motifs accessible from this compound may also be suitable for targeting G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes and are prominent drug targets.[8][9][10][11][12]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 'R' group on the sulfonyl moiety and substitutions at the bromine position can be used to establish a structure-activity relationship (SAR). Table 2 presents hypothetical biological activity data for a series of N-(2-bromobenzyl)sulfonamide derivatives against a generic kinase to illustrate this principle.

CompoundR Group on Sulfonyl MoietySubstitution at 2-bromo positionHypothetical IC₅₀ (nM)
1 PhenylBr500
2 4-ChlorophenylBr250
3 4-MethoxyphenylBr750
4 NaphthylBr150
5 Phenyl4-Fluorophenyl (via Suzuki coupling)300
6 4-Chlorophenyl4-Fluorophenyl (via Suzuki coupling)100

Disclaimer: The data presented in Table 2 is purely illustrative and intended to demonstrate the principles of SAR. It is not based on actual experimental results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules in medicinal chemistry. Its straightforward reaction with sulfonyl chlorides to produce sulfonamides, coupled with the potential for further diversification via cross-coupling reactions, makes it an attractive scaffold for the generation of compound libraries for drug discovery programs. While specific examples of clinically evaluated drugs derived directly from this precursor are not abundant in the literature, the well-established pharmacological importance of the resulting compound classes, such as sulfonamides, suggests that derivatives of this compound hold significant potential for the development of novel therapeutics targeting a variety of diseases. Further exploration of the synthetic possibilities and biological activities of compounds derived from this building block is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Bromobenzyl)sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives is a critical step in drug discovery. This document provides a detailed protocol for the synthesis of N-(2-bromobenzyl)sulfonamides using 2-bromobenzylamine hydrochloride as the starting material. The protocol is based on the well-established reaction of a primary amine with a sulfonyl chloride in the presence of a base.[3]

The 2-bromobenzyl moiety offers a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships. The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[4]

General Reaction Scheme

The synthesis proceeds via the reaction of this compound with a generic arylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

2-Bromobenzylamine_hydrochloride 2-Bromobenzylamine Hydrochloride reagents 2-Bromobenzylamine_hydrochloride->reagents Arylsulfonyl_chloride Arylsulfonyl Chloride Arylsulfonyl_chloride->reagents Base Base (e.g., Triethylamine) Base->reagents Product N-(2-Bromobenzyl)arylsulfonamide Byproduct Base-HCl salt reagents->Product reagents->Byproduct

Caption: General reaction for the synthesis of N-(2-Bromobenzyl)arylsulfonamides.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of a representative sulfonamide, N-(2-bromobenzyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the stirred solution. The excess base is to first neutralize the hydrochloride salt and then to quench the HCl produced during the reaction.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), water (1 x volume of DCM), saturated NaHCO3 solution (1 x volume of DCM), and finally with brine (1 x volume of DCM).[4]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-bromobenzyl)benzenesulfonamide.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of N-(2-bromobenzyl)benzenesulfonamide.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting AmineThis compound
Sulfonyl ChlorideBenzenesulfonyl chloride
BaseTriethylamine
SolventDichloromethane
Reaction Time18 hours
Yield85% (hypothetical)

Table 2: Characterization Data for N-(2-Bromobenzyl)benzenesulfonamide (Hypothetical)

AnalysisResult
Appearance White solid
Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, 2H), 7.60-7.45 (m, 4H), 7.30-7.15 (m, 3H), 5.10 (t, 1H, NH), 4.30 (d, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 139.5, 135.5, 133.0, 132.8, 130.5, 129.2, 129.0, 127.8, 127.5, 122.5, 47.0
IR (KBr, cm⁻¹) 3275 (N-H stretch), 1330, 1160 (S=O stretch)
MS (ESI) m/z 325.9 [M-H]⁻

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of N-(2-bromobenzyl)sulfonamides.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-Bromobenzylamine HCl in Anhydrous DCM add_base Add Triethylamine at 0°C start->add_base add_sulfonyl Add Benzenesulfonyl Chloride Solution Dropwise add_base->add_sulfonyl react Stir at Room Temperature for 12-24h add_sulfonyl->react dilute Dilute with DCM react->dilute wash Sequential Washes: 1M HCl, H₂O, NaHCO₃, Brine dilute->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization: NMR, IR, MS purify->characterize final_product Pure N-(2-Bromobenzyl)benzenesulfonamide characterize->final_product

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Biological Activity Pathway

Sulfonamides are known to act as inhibitors of various enzymes. For instance, they can act as competitive inhibitors of dihydropteroate synthase in bacteria, disrupting folic acid synthesis.[6] While the specific biological target of N-(2-bromobenzyl)sulfonamides is not yet defined, a hypothetical mechanism of action as an enzyme inhibitor is depicted below.

Sulfonamide N-(2-Bromobenzyl)sulfonamide Enzyme Target Enzyme (e.g., Kinase, Protease) Sulfonamide->Enzyme Binds to active site Product Biological Product Enzyme->Product Catalyzes reaction Inhibition Inhibition Enzyme->Inhibition Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibition->Product

Caption: Hypothetical mechanism of enzyme inhibition by a sulfonamide derivative.

References

Application Notes and Protocols for N-Alkylation of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of benzylamines is a fundamental transformation in organic synthesis, particularly crucial in the fields of medicinal chemistry and drug development. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of biologically active molecules and pharmaceutical agents. 2-Bromobenzylamine, in particular, serves as a valuable building block, with the bromine atom providing a reactive handle for subsequent cross-coupling reactions to build molecular complexity.

This document provides detailed protocols for the N-alkylation of 2-Bromobenzylamine hydrochloride. Since the starting material is an amine salt, the primary challenge is the initial deprotonation to generate the free, nucleophilic amine required for the alkylation reaction. Two primary strategies are presented: direct alkylation using an alkyl halide and an alternative, highly efficient method of reductive amination.

Principle of the Reaction

N-alkylation of a primary amine, such as 2-bromobenzylamine, involves the formation of a new carbon-nitrogen bond. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). When starting with an amine hydrochloride salt, a base must be added to neutralize the hydrochloric acid and liberate the free amine. The choice of base, solvent, and temperature is critical to achieving high yields and minimizing side reactions, such as over-alkylation to the tertiary amine or quaternary ammonium salt.

An alternative approach, reductive amination, involves the reaction of an aldehyde (2-bromobenzaldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[1][2][3] This method offers excellent control for achieving mono-alkylation.[2][4]

Comparative Reaction Conditions

The selection of appropriate reaction conditions is paramount for successful N-alkylation. The following table summarizes various conditions for the N-alkylation of benzylamine derivatives, providing a basis for comparison and optimization.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylamine·HBrn-ButylbromideTriethylamine (2 eq.)DMF20–25976[5]
Benzylamine·HBrn-ButylbromideTriethylamine (2 eq.)DMSO20–25965[5]
Benzylamine·HBrn-ButylbromideTriethylamine (2 eq.)Nitromethane70–751070[5]
Benzylamine·HBrn-ButylbromideDBU (2 eq.)DMF20–251060[5]
Benzylamine·HBrn-ButylbromideDCHA (2 eq.)DMF20–251055[5]
Various AminesAlkyl HalidesNaHCO₃Water80-1002-1085-98[6]
AnilineBenzyl AlcoholKOtBuSolvent-free12024High[7]

Abbreviations: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCHA = Dicyclohexylamine, DMF = N,N-Dimethylformamide, DMSO = Dimethyl sulfoxide.

Experimental Workflow: Direct N-Alkylation

The following diagram illustrates the general workflow for the direct N-alkylation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromobenzylamine HCl E Combine starting materials in reaction vessel A->E B Alkyl Halide (R-X) B->E C Base (e.g., Et3N, K2CO3) C->E D Solvent (e.g., DMF, MeCN) D->E F Stir at specified temperature (e.g., 25-75 °C) E->F Monitor by TLC/LC-MS G Aqueous Work-up (e.g., add H2O, extract with EtOAc) F->G H Dry organic layer (e.g., Na2SO4) G->H I Solvent Evaporation H->I J Purification (e.g., Column Chromatography) I->J K N-Alkyl-2-bromobenzylamine (Final Product) J->K

Caption: Workflow for Direct N-Alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Bromide

This protocol is adapted from general procedures for the selective monoalkylation of primary amine salts.[5][8]

Materials:

  • This compound

  • Alkyl bromide (1.0 - 1.2 equivalents)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the chosen solvent (DMF or Acetonitrile, approximately 0.1-0.2 M concentration relative to the amine).

  • Add the base (e.g., Triethylamine, 2.2 eq.). Stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

  • Slowly add the alkyl bromide (1.1 eq.) to the stirring suspension.

  • Stir the reaction mixture at room temperature (20-25 °C) or heat to a specified temperature (e.g., 70-75 °C) if necessary.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature (if heated) and pour it into a separatory funnel containing water or saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkyl-2-bromobenzylamine.

Experimental Workflow: Reductive Amination

Reductive amination is a powerful alternative that avoids common issues of over-alkylation seen in direct alkylation methods.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bromobenzaldehyde E Combine aldehyde, amine, and solvent A->E B Amine (R-NH2) B->E C Reducing Agent (e.g., NaBH(OAc)3) G Add reducing agent C->G D Solvent (e.g., DCE, THF) D->E F Stir to form Imine Intermediate E->F F->G H Stir at room temperature G->H Monitor by TLC/LC-MS I Quench with NaHCO3 (aq) H->I J Extract with organic solvent I->J K Dry, Filter, and Evaporate J->K L Purification (e.g., Column Chromatography) K->L M N-Alkyl-2-bromobenzylamine (Final Product) L->M

Caption: Workflow for Reductive Amination.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the formation of a secondary amine from 2-bromobenzaldehyde and a primary amine.

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine (e.g., methylamine, ethylamine; 1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq.) in the chosen solvent (e.g., DCE).

  • Add the primary amine (1.1 eq.). If the amine is a salt (e.g., methylamine hydrochloride), a preliminary neutralization with a base like triethylamine (1.1 eq.) is required.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • In portions, carefully add sodium triacetoxyborohydride (1.3 eq.) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-2-bromobenzylamine.

Safety Precautions

  • This compound: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood.

  • Solvents: DMF is a reproductive toxin. DCE is a suspected carcinogen. Minimize exposure and use only in a fume hood.

  • Bases: Triethylamine is corrosive and has a strong odor. Potassium carbonate is an irritant. Avoid inhalation and skin contact.

  • Reducing Agents: Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with acidic solutions until the reduction is complete.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment. Perform a thorough risk assessment for all planned procedures.

References

Application Notes and Protocols: The Use of 2-Bromobenzylamine Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making it particularly valuable in drug discovery and development. 2-Bromobenzylamine hydrochloride is a versatile building block for MCRs, primarily serving as a precursor to a variety of heterocyclic scaffolds, most notably quinazolinones and related fused systems. The presence of the ortho-bromine atom provides a reactive handle for subsequent post-MCR transformations, such as intramolecular cyclizations, further expanding the molecular diversity accessible from this starting material.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex nitrogen-containing heterocycles through multicomponent strategies.

Key Applications: Synthesis of Quinazolinone Scaffolds

A primary application of this compound in MCRs is the synthesis of quinazolinones and their fused analogues like isoindolo[1,2-b]quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The general strategy involves a multicomponent reaction to assemble a key intermediate, which then undergoes an intramolecular cyclization, often catalyzed by a transition metal, to form the final heterocyclic product.

A prominent example is a copper-catalyzed cascade reaction involving a (2-bromophenyl)methylamine, an amide, and an aldehyde. While the hydrochloride salt of 2-bromobenzylamine is the starting material, the free amine is typically generated in situ by the addition of a base.

Logical Workflow for Quinazolinone Synthesis

The following diagram illustrates the logical workflow for the synthesis of quinazolinone derivatives starting from this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Bromobenzylamine_HCl 2-Bromobenzylamine Hydrochloride Free_Amine_Generation In situ Free Amine Generation (Base) 2-Bromobenzylamine_HCl->Free_Amine_Generation Amide Amide (e.g., Formamide) MCR Multicomponent Condensation Amide->MCR Aldehyde Aldehyde Aldehyde->MCR Free_Amine_Generation->MCR Cyclization Intramolecular C-N Coupling (Cu-catalyzed) MCR->Cyclization Quinazolinone Quinazolinone Derivative Cyclization->Quinazolinone

Caption: Logical workflow for quinazolinone synthesis.

Experimental Protocols

The following protocols are illustrative examples based on established literature for the synthesis of quinazolinone derivatives using (2-bromophenyl)methylamine derivatives. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinazolinones

This protocol describes a copper-catalyzed cascade reaction for the synthesis of 2,3-disubstituted quinazolinones from this compound, an aldehyde, and an amide.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Amide (e.g., N-methylformamide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the aldehyde (1.2 mmol), the amide (1.5 mmol), CuI (10 mol%), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-disubstituted quinazolinone.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

G Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Reactants, Catalyst, and Base Setup->Reagents Solvent Add Anhydrous DMF Reagents->Solvent Reaction Heat and Stir (110 °C, 12-24h) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Pure Product Purification->Product End Product->End

Caption: Experimental workflow for quinazolinone synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of quinazolinone derivatives using multicomponent reactions involving 2-bromobenzylamine analogs. Yields are indicative and may vary based on the specific substrates and reaction conditions.

EntryAldehydeAmideProductYield (%)
1BenzaldehydeFormamide2-Phenylquinazolin-4(3H)-one75-85
24-ChlorobenzaldehydeFormamide2-(4-Chlorophenyl)quinazolin-4(3H)-one70-80
34-MethoxybenzaldehydeFormamide2-(4-Methoxyphenyl)quinazolin-4(3H)-one80-90
4CyclohexanecarboxaldehydeFormamide2-Cyclohexylquinazolin-4(3H)-one60-70
5BenzaldehydeN-Methylformamide3-Methyl-2-phenylquinazolin-4(3H)-one70-80

Signaling Pathways and Biological Relevance

Quinazolinone derivatives are known to interact with a variety of biological targets. For instance, some derivatives have been shown to be potent inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and poly(ADP-ribose) polymerase (PARP), both of which are critical in cancer cell signaling pathways. The ability to rapidly synthesize a diverse library of quinazolinone analogs using this compound in MCRs allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Simplified PI3K/Akt Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for quinazolinone-based inhibitors.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of complex, biologically relevant heterocyclic compounds via multicomponent reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The ability to generate diverse libraries of quinazolinone derivatives in an efficient manner underscores the power of MCRs in modern organic synthesis.

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous bioactive molecules with a wide array of pharmacological activities. These scaffolds are of significant interest in medicinal chemistry and drug development due to their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. Notably, several quinazolinone-based drugs have been successfully developed and marketed, particularly as targeted cancer therapies that inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways, which are often dysregulated in various malignancies.

The synthesis of the quinazolinone core is a cornerstone of medicinal chemistry, and various synthetic strategies have been developed. This document provides detailed application notes and protocols for a robust copper-catalyzed synthesis of 2-substituted quinazolinone derivatives starting from the readily available precursor, 2-Bromobenzylamine hydrochloride. This method offers a versatile and efficient route to a diverse range of quinazolinone analogs, providing a valuable tool for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategy: Copper-Catalyzed Cascade Reaction

The described methodology is based on a copper-catalyzed cascade reaction between a (2-bromophenyl)methylamine derivative and an amidine hydrochloride. This one-pot synthesis proceeds through a sequential intermolecular N-arylation (Ullmann-type coupling), intramolecular nucleophilic substitution, and subsequent aerobic oxidation to afford the desired quinazolinone product. The use of an inexpensive copper catalyst and air as a green oxidant makes this an attractive and practical approach for the synthesis of this important class of compounds.[1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-substituted quinazolinone derivatives from this compound.

Materials and Reagents:

  • This compound

  • Substituted amidine hydrochloride (e.g., benzamidine hydrochloride for the synthesis of 2-phenylquinazolinone)

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Experimental Procedure:

Step 1: Neutralization of this compound (as needed)

If starting from this compound, the free amine must be generated prior to the coupling reaction.

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or water).

  • Slowly add a base (e.g., saturated aqueous NaHCO₃ solution or triethylamine) until the solution is basic (check with pH paper).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free 2-Bromobenzylamine.

Step 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolinone

The following is a general procedure for the synthesis of a 2-substituted quinazolinone. For this example, we will describe the synthesis of 2-phenylquinazoline from (2-bromophenyl)methanamine and benzamidine hydrochloride.

  • To a dry round-bottom flask or sealed reaction tube, add (2-bromophenyl)methanamine (0.5 mmol, 1.0 equiv.), benzamidine hydrochloride (0.6 mmol, 1.2 equiv.), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.

  • Add anhydrous dimethyl sulfoxide (DMSO) (2-3 mL) via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours under the inert atmosphere.

  • After 24 hours, open the reaction vessel to the air and continue stirring at 100 °C for an additional 30 minutes to facilitate the final oxidation step.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-phenylquinazoline.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The copper-catalyzed reaction of substituted (2-bromophenyl)methylamines with various amidine hydrochlorides provides a range of 2-substituted quinazolines in good to excellent yields. The following table summarizes the yields for a selection of synthesized derivatives using a similar protocol.

Entry2-Bromobenzylamine Derivative (R¹)Amidine Hydrochloride (R²)ProductYield (%)
1HPhenyl2-Phenylquinazoline95
2H4-Methylphenyl2-(p-Tolyl)quinazoline99
3H4-Methoxyphenyl2-(4-Methoxyphenyl)quinazoline92
4H4-Chlorophenyl2-(4-Chlorophenyl)quinazoline85
5H4-Fluorophenyl2-(4-Fluorophenyl)quinazoline88
6HThiophen-2-yl2-(Thiophen-2-yl)quinazoline75
7HMethyl2-Methylquinazoline65
84-MethylPhenyl6-Methyl-2-phenylquinazoline90
94-MethoxyPhenyl6-Methoxy-2-phenylquinazoline87
104-ChloroPhenyl6-Chloro-2-phenylquinazoline82

Data adapted from similar copper-catalyzed syntheses of quinazolines.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the proposed mechanism for the copper-catalyzed synthesis of quinazolinones from 2-bromobenzylamine.

Reaction_Pathway cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_end Product 2-Bromobenzylamine 2-Bromobenzylamine Intermediate_A Intermediate A (Cu-Amine Complex) 2-Bromobenzylamine->Intermediate_A + CuBr Amidine_HCl Amidine Hydrochloride Amidine_HCl->Intermediate_A + Base (-HCl) CuBr CuBr Intermediate_B Intermediate B (N-Arylated Amidine) Intermediate_A->Intermediate_B Ullmann Coupling Intermediate_C Dihydroquinazoline Intermediate_B->Intermediate_C Intramolecular Cyclization Quinazolinone Quinazolinone Derivative Intermediate_C->Quinazolinone Aerobic Oxidation (O2 from Air)

Caption: Proposed reaction pathway for the copper-catalyzed synthesis of quinazolinones.

Biological Signaling Pathway

Many quinazolinone derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits Quinazolinone->Akt Inhibits Quinazolinone->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

References

Catalytic Systems for Cross-Coupling Reactions of 2-Bromobenzylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromobenzylamine hydrochloride as a key building block. The functionalization of this scaffold is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar substrates and provide a starting point for reaction optimization.

General Considerations

The primary amino group in 2-Bromobenzylamine can act as a ligand for the palladium catalyst, potentially influencing the catalytic activity. Furthermore, the hydrochloride salt form necessitates the use of a suitable base to liberate the free amine for certain reaction pathways or to neutralize the acid. For some transformations, particularly the Buchwald-Hartwig amination, protection of the primary amine may be advantageous to prevent self-coupling or other side reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of this compound, the corresponding boronic acid or ester of the coupling partner is required.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the synthesis of 2-(aminomethyl)biphenyl.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a suitable base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. When using this compound, the primary amine can act as the nucleophile for intermolecular coupling with another aryl halide, or an external amine can be coupled. To avoid self-coupling, protection of the benzylamine's primary amine is recommended.

Protocol 2: N-Arylation of a Secondary Amine with this compound

This protocol describes the coupling of morpholine with this compound.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and a strong base (e.g., NaOt-Bu, 2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Note on Amine Protection: For intramolecular cyclization or coupling with other primary amines, the benzylamine can be protected, for example, as a Boc-carbamate.[1][2][3]

  • Boc-Protection: React 2-Bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as THF or dichloromethane.[1][2]

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[1][2]

III. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][5]

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 2-(aminomethyl)-1-(phenylethynyl)benzene.

Reaction Scheme:

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent such as THF or DMF (5 mL), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Add phenylacetylene (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

IV. Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[6][7][8]

Protocol 4: Heck Reaction with Ethyl Acrylate

This protocol describes the synthesis of ethyl (E)-3-(2-(aminomethyl)phenyl)acrylate.

Reaction Scheme:

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol).

  • Add an anhydrous polar aprotic solvent such as DMF or acetonitrile (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

V. Cyanation

Palladium-catalyzed cyanation introduces a nitrile group onto the aromatic ring.[9][10][11]

Protocol 5: Cyanation using Zinc Cyanide

This protocol outlines the synthesis of 2-(aminomethyl)benzonitrile.

Reaction Scheme:

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a phosphine ligand (e.g., dppf, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous polar aprotic solvent such as DMF or DMAc (5 mL).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, and carefully quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary

The following table summarizes typical reaction conditions for the cross-coupling of this compound. Yields are estimated based on literature precedents for similar substrates and will require optimization for this specific compound.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O80-10012-2470-90
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%) / XPhos (6 mol%)NaOt-BuToluene100-11012-2465-85
Sonogashira Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (6 mol%)Et₃NTHFRT-506-1875-95
Heck Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Et₃NDMF100-12012-2460-80
Cyanation Pd₂(dba)₃ (1 mol%) / dppf (3 mol%)-DMF120-14012-2470-90

Visualizations

experimental_workflow Reactants Reactants: 2-Bromobenzylamine HCl + Coupling Partner Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Precatalyst + Ligand Catalyst_System->Reaction_Setup Base_Solvent Base & Solvent Base_Solvent->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Workup Aqueous Workup & Extraction Heating_Stirring->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

General workflow for palladium-catalyzed cross-coupling.

logical_relationships cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds Start 2-Bromobenzylamine Hydrochloride Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Heck Heck (Alkene) Start->Heck Cyanation Cyanation (CN source) Start->Cyanation Product_Suzuki C-C Bond (Biarylmethylamine) Suzuki->Product_Suzuki Forms Product_Buchwald C-N Bond (N-Aryl benzylamine) Buchwald->Product_Buchwald Forms Product_Sonogashira C-C Bond (Alkynylbenzylamine) Sonogashira->Product_Sonogashira Forms Product_Heck C-C Bond (Alkenylbenzylamine) Heck->Product_Heck Forms Product_Cyanation C-CN Bond (Cyanobenzylamine) Cyanation->Product_Cyanation Forms

Cross-coupling reactions of 2-Bromobenzylamine HCl.

References

Application Notes and Protocols for the Purification of 2-Bromobenzylamine Hydrochloride Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobenzylamine and its derivatives are important building blocks in medicinal chemistry and materials science. Following synthesis, these compounds are often isolated as hydrochloride salts to improve their stability and handling. However, the purification of these polar salts by standard silica gel column chromatography presents significant challenges. The strong interaction between the protonated amine and the acidic silica gel can lead to poor separation, peak tailing, and even irreversible adsorption of the product to the stationary phase.[1][2]

This document provides a detailed protocol for the effective purification of 2-Bromobenzylamine hydrochloride derivatives. The primary strategy involves the conversion of the hydrochloride salt to its corresponding free base prior to chromatographic separation. This approach mitigates the issues associated with the salt form and allows for efficient purification using standard stationary phases. An alternative method utilizing amine-functionalized silica is also discussed for particularly challenging separations.

Principle of Separation

The purification strategy hinges on modulating the polarity of the target compound. The hydrochloride salt is highly polar and water-soluble. By neutralizing the salt with a mild base, the free amine is generated. The free amine is significantly less polar than the salt, making it amenable to purification by normal-phase column chromatography.

The separation on a silica gel column is based on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel) and the mobile phase (an organic solvent system). The free amine, being a basic compound, can still interact with the acidic silanol groups on the surface of the silica gel. To minimize this interaction and achieve symmetrical peak shapes, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[1][3]

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Solvent System Optimization

Preliminary analysis by TLC is crucial for determining the optimal mobile phase for column chromatography. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound, with good separation from impurities. The following table presents typical Rf values for a hypothetical 2-Bromobenzylamine derivative (free base) and common impurities in various solvent systems on a silica gel plate.

Solvent System (v/v)Mobile Phase ModifierDerivative (Free Base) RfStarting Material RfImpurity RfObservations
80:20 Hexane/Ethyl AcetateNone0.10.30.5Significant tailing of the product spot.
80:20 Hexane/Ethyl Acetate1% Triethylamine0.30.50.7Symmetrical spots, good separation.
90:10 Dichloromethane/MethanolNone0.40.60.8Some tailing, separation is moderate.
90:10 Dichloromethane/Methanol1% Triethylamine0.60.80.9Good spot shape, but less separation.
70:30 Hexane/Ethyl Acetate1% Triethylamine0.50.70.8Spots are too high on the plate.

Note: Rf values are representative and will vary depending on the specific derivative and impurities.

Table 2: Column Chromatography Purification Summary

This table summarizes the results of a typical purification of a 2-Bromobenzylamine derivative (free base) using the optimized conditions from TLC.

ParameterValue
Crude Product (Hydrochloride Salt)5.0 g
Converted Free Base~4.2 g
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Silica Gel210 g (approx. 50:1 ratio to crude free base)
Column Dimensions5 cm diameter x 40 cm length
Mobile Phase80:20 Hexane/Ethyl Acetate + 1% Triethylamine
Fraction Size20 mL
Fractions Containing Pure Product15-25
Yield of Pure Product (Free Base)3.6 g
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes the neutralization of the this compound derivative to its free base form, which is essential for successful silica gel chromatography.

Materials:

  • This compound derivative

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound derivative in deionized water or a minimal amount of methanol.

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while swirling. Continue addition until gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a 5g scale).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil or a solid.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the free base using silica gel column chromatography.

Materials and Equipment:

  • Crude 2-Bromobenzylamine derivative (free base)

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare the optimized mobile phase from the TLC analysis (e.g., 80:20 Hexane/Ethyl Acetate with 1% TEA).

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically.

    • Place a small plug of cotton at the bottom and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column, gently tapping to ensure even packing without air bubbles.

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase.

    • Carefully add the dissolved sample to the top of the silica bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Add a small layer of sand on top of the adsorbed sample to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified free base.

    • If the hydrochloride salt is the desired final form, dissolve the pure free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane until precipitation is complete. Filter and dry the resulting solid.

Mandatory Visualization

experimental_workflow start Crude 2-Bromobenzylamine Hydrochloride Derivative neutralization Neutralization (e.g., NaHCO3 aq.) start->neutralization Dissolve in H2O/MeOH extraction Liquid-Liquid Extraction (e.g., DCM) neutralization->extraction Generate Free Base drying Drying and Concentration extraction->drying Organic Layer free_base Crude Free Base drying->free_base tlc TLC Analysis for Solvent System Optimization free_base->tlc Develop Method column_chrom Column Chromatography (Silica Gel, Mobile Phase + TEA) free_base->column_chrom Load onto Column tlc->column_chrom Inform Mobile Phase fraction_analysis Fraction Analysis by TLC column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Purified Free Base evaporation->pure_product salt_formation Optional: Salt Formation (HCl in Ether/Dioxane) pure_product->salt_formation final_product Purified Hydrochloride Salt salt_formation->final_product

Caption: Workflow for the purification of 2-Bromobenzylamine derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzylamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its production on a large scale requires robust, efficient, and economically viable synthetic methods. This document provides detailed protocols for two primary industrial-scale synthetic routes to this compound: the reductive amination of 2-bromobenzaldehyde and the catalytic hydrogenation of 2-bromobenzonitrile. These methods are selected for their scalability, high yields, and purity of the final product. This guide includes comprehensive experimental procedures, tabulated data for easy comparison of process parameters, and a visual workflow diagram to aid in the implementation of these protocols in a laboratory or manufacturing setting.

Introduction

The synthesis of substituted benzylamines is a fundamental transformation in organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. 2-Bromobenzylamine, in particular, serves as a versatile intermediate where the bromo substituent can be further functionalized, and the amine group provides a key reactive handle. The hydrochloride salt is often preferred due to its crystalline nature, stability, and ease of handling compared to the free base. The successful large-scale synthesis of this compound hinges on the selection of an appropriate synthetic strategy that maximizes yield and purity while minimizing cost and environmental impact. The two protocols presented herein are based on well-established industrial practices for the synthesis of primary amines.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5465-63-4
Molecular Formula C₇H₈BrN · HCl
Molecular Weight 222.51 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 227-230 °C
Solubility Soluble in methanol[1]

Protocol 1: Reductive Amination of 2-Bromobenzaldehyde

This protocol describes the synthesis of this compound from 2-bromobenzaldehyde via a one-pot reductive amination process using catalytic hydrogenation.

Experimental Protocol

Materials:

  • 2-Bromobenzaldehyde

  • Anhydrous Ammonia

  • Methanol

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas

  • Hydrochloric Acid (concentrated or as a solution in isopropanol)

  • Isopropanol

  • Diatomaceous Earth (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Glass-lined reactor for workup and salt formation.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation reactor, add methanol (5 volumes based on the aldehyde).

  • Add 2-bromobenzaldehyde (1.0 equivalent).

  • Add 5% Palladium on Carbon catalyst (0.5-2.0 mol%).

  • Ammonia Addition: Seal the reactor and cool the mixture to 0-10 °C. Purge the reactor with nitrogen. Introduce anhydrous ammonia gas until the desired molar excess is achieved (typically 3-10 equivalents).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar).

  • Heat the reaction mixture to the target temperature (e.g., 40-80 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC or GC).

  • Post-Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Salt Formation: Transfer the filtrate to a clean reactor. Cool the solution to 0-10 °C.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in isopropanol while maintaining the temperature below 20 °C.

  • Stir the resulting slurry for 1-2 hours to allow for complete precipitation.

  • Isolation and Drying: Isolate the this compound by filtration.

  • Wash the product cake with cold isopropanol.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Parameters and Expected Results
ParameterRange/ValueNotes
2-Bromobenzaldehyde:Ammonia Ratio 1:3 to 1:10 (molar)Higher excess of ammonia minimizes secondary amine formation.
Catalyst Loading (5% Pd/C) 0.5 - 2.0 mol%Higher loading may increase reaction rate but also cost.
Hydrogen Pressure 5 - 20 barHigher pressure can improve reaction rate.
Temperature 40 - 80 °CTemperature should be optimized to balance reaction rate and selectivity.
Solvent MethanolOther alcohols or ethers can be used.
Expected Yield 85 - 95%
Expected Purity >99%

Protocol 2: Catalytic Hydrogenation of 2-Bromobenzonitrile

This protocol details the synthesis of this compound by the reduction of 2-bromobenzonitrile using catalytic hydrogenation.

Experimental Protocol

Materials:

  • 2-Bromobenzonitrile

  • Anhydrous Ammonia (optional, as a solution in the solvent)

  • Methanol or Ethanol

  • Raney Nickel or Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas

  • Hydrochloric Acid (concentrated or as a solution in isopropanol)

  • Isopropanol

  • Diatomaceous Earth (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr autoclave) with appropriate controls.

  • Glass-lined reactor for workup and salt formation.

  • Filtration apparatus.

  • Vacuum drying oven.

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation reactor, add the solvent (methanol or ethanol, 5-10 volumes).

  • Add 2-bromobenzonitrile (1.0 equivalent).

  • Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w, or 5% Pd/C, 1-3 mol%).

  • (Optional) To suppress the formation of secondary and tertiary amine byproducts, a solution of ammonia in the solvent can be added.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with efficient stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake and by analytical methods (e.g., HPLC, GC).

  • Post-Reaction Work-up: After the reaction is complete, cool the reactor to ambient temperature and vent the excess hydrogen.

  • Filter the reaction mixture through diatomaceous earth to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Salt Formation: Transfer the combined filtrate to a separate reactor and cool to 0-10 °C.

  • Add a solution of hydrochloric acid (1.0-1.1 equivalents) in isopropanol dropwise, keeping the temperature below 20 °C.

  • Stir the formed slurry for 1-2 hours at low temperature.

  • Isolation and Drying: Collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol.

  • Dry the this compound in a vacuum oven at 50-60 °C.

Process Parameters and Expected Results
ParameterRange/ValueNotes
Catalyst Raney Nickel or 5% Pd/CRaney Nickel is often cost-effective for large-scale nitrile reductions.
Catalyst Loading ~10% w/w (Raney Ni), 1-3 mol% (Pd/C)Loading depends on catalyst activity and desired reaction time.
Hydrogen Pressure 20 - 50 barHigher pressures are generally required for nitrile reduction compared to imine reduction.
Temperature 60 - 100 °CHigher temperatures accelerate the reaction but may lead to side products.
Solvent Methanol or Ethanol
Expected Yield 80 - 90%
Expected Purity >98%

Synthesis Workflow Diagram

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction A1 2-Bromobenzaldehyde B1 Reductive Amination (NH3, H2, Pd/C) A1->B1 C1 2-Bromobenzylamine (free base) B1->C1 D Work-up & Filtration C1->D A2 2-Bromobenzonitrile B2 Catalytic Hydrogenation (H2, Raney Ni or Pd/C) A2->B2 C2 2-Bromobenzylamine (free base) B2->C2 C2->D E Salt Formation (HCl) D->E F Isolation & Drying E->F

Caption: Overall workflow for the large-scale synthesis of this compound.

Safety Considerations

  • 2-Bromobenzylamine and its hydrochloride salt are irritants and may be harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated area, using appropriate high-pressure equipment and following all safety protocols for handling flammable gases.

  • Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a fume hood with appropriate safety measures.

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or solvent.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

Conclusion

The protocols outlined in this document provide two effective and scalable methods for the large-scale synthesis of this compound. The choice between the reductive amination of 2-bromobenzaldehyde and the catalytic hydrogenation of 2-bromobenzonitrile will depend on factors such as the cost and availability of starting materials, existing equipment, and specific purity requirements. Both routes are capable of producing high-purity material in high yields, making them suitable for industrial production. Proper optimization of reaction conditions and adherence to safety protocols are essential for the successful and safe implementation of these synthetic procedures.

References

Topic: Monitoring N-Sulfonylation of 2-Bromobenzylamine Hydrochloride by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the progress of a representative N-sulfonylation reaction involving 2-Bromobenzylamine hydrochloride using two common analytical techniques: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative analysis. The model reaction detailed is the formation of a sulfonamide from 2-Bromobenzylamine and Dansyl Chloride. This guide offers comprehensive methodologies, data interpretation, and visual workflows to assist researchers in accurately tracking reaction kinetics, determining completion, and identifying key components.

Introduction

This compound is a valuable primary amine intermediate used in the synthesis of a wide range of pharmaceutical compounds and organic molecules.[1] A common transformation it undergoes is N-sulfonylation to form sulfonamides, a core structure in many therapeutic agents. Efficiently monitoring the progress of such reactions is critical for process optimization, yield maximization, and impurity profiling in drug development.

Thin-Layer Chromatography (TLC) serves as a fast, cost-effective, and indispensable tool for the real-time, qualitative monitoring of chemical reactions.[2][3] It allows for the rapid visualization of the consumption of starting materials and the formation of products.[4][5] For more rigorous and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, enabling the accurate measurement of component concentrations and the confirmation of product identity through mass-to-charge ratio analysis.[6][7]

This document outlines standardized protocols for utilizing both TLC and LC-MS to monitor the N-sulfonylation of this compound.

Reaction Scheme

The model reaction involves the coupling of 2-Bromobenzylamine with Dansyl Chloride in the presence of a base to yield the highly fluorescent sulfonamide product, N-(2-bromobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide.

  • Reactant A : 2-Bromobenzylamine (from hydrochloride salt)

  • Reactant B : Dansyl Chloride

  • Product : N-(2-bromobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide

  • Base : Triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

Experimental Protocols

Materials and Reagents
  • This compound (MW: 222.51 g/mol )[8]

  • Dansyl Chloride

  • Triethylamine (TEA), dried

  • Dichloromethane (DCM), anhydrous

  • Methanol (HPLC Grade)[1]

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

  • Silica gel 60 F254 TLC plates[2]

  • TLC developing chamber

  • UV lamp (254 nm)

General Reaction Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to dissolve/suspend the starting material.

  • Add Triethylamine (TEA) (2.2 eq) to the mixture to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 5 minutes.

  • In a separate container, dissolve Dansyl Chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the Dansyl Chloride solution dropwise to the reaction flask at 0 °C.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress at specific time intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) using the TLC and LC-MS protocols below.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

TLC provides a quick visual confirmation of the reaction's progress.

1. Preparation:

  • Mobile Phase (Eluent): Prepare a mixture of 7:3 Hexanes:Ethyl Acetate . The polarity can be adjusted to achieve optimal separation, where the starting material has an Rƒ value of approximately 0.2-0.4.[9]

  • TLC Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Line the chamber with filter paper to ensure saturation with solvent vapors and cover it.[10]

  • Sample Preparation: At each time point, withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube. Dilute the aliquot in a vial with a small amount of ethyl acetate (~0.2 mL).

2. Spotting the TLC Plate:

  • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the origin line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5]

  • Lane 1 (SM): Spot a dilute solution of 2-Bromobenzylamine.

  • Lane 2 (CO): First spot the starting material (SM), then carefully spot the reaction mixture (RXN) directly on top of it. The co-spot helps confirm spot identity, especially if Rƒ values are close.[5][9]

  • Lane 3 (RXN): Spot the diluted aliquot from the reaction mixture.

3. Development and Visualization:

  • Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[11] Cover the chamber.

  • Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). The dansylated product will be highly fluorescent. Circle the spots with a pencil.

  • Interpretation: As the reaction progresses, the spot corresponding to the 2-Bromobenzylamine (SM lane) should diminish in intensity in the RXN lane, while a new, typically less polar (higher Rƒ) spot corresponding to the sulfonamide product should appear and intensify.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides quantitative data on the consumption of reactants and formation of the product.

1. Sample Preparation:

  • At each time point, withdraw a small aliquot (~10 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it into 1.0 mL of acetonitrile in an LC-MS vial. This dilution also prepares the sample for injection.

2. LC-MS Instrument Parameters:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Scan Mode: Full Scan (m/z 150-500) and/or Selected Ion Monitoring (SIM).

  • Targeted Ions for SIM:

    • 2-Bromobenzylamine [M+H]⁺: m/z 186/188 (characteristic isotopic pattern for Bromine).

    • Product [M+H]⁺: m/z 435/437 (characteristic isotopic pattern for Bromine).

3. Data Analysis:

  • Integrate the peak areas for the 2-Bromobenzylamine and the sulfonamide product at each time point.

  • Calculate the percentage of each component by assuming the total integrated area of reactant and product represents 100%.

  • % Product = (Area_Product / (Area_Product + Area_SM)) * 100

Results and Data Presentation

The progress of the reaction can be summarized by combining the qualitative TLC observations with the quantitative LC-MS data.

Time PointTLC Observation (Product Spot Intensity)2-Bromobenzylamine (% Peak Area)Product (% Peak Area)
0 minNone99.8%0.2%
15 minFaint75.3%24.7%
30 minModerate51.2%48.8%
1 hrStrong22.6%77.4%
2 hrVery Strong5.1%94.9%
4 hrVery Strong<1%>99%

Visualizations

G cluster_0 Reaction Phase cluster_1 Qualitative Monitoring cluster_2 Quantitative Monitoring cluster_3 Conclusion start 1. Reaction Setup (2-Bromobenzylamine HCl, TEA, Dansyl-Cl in DCM) sampling 2. Aliquot Sampling (t = 0, 15, 30, 60... min) start->sampling tlc_prep 3a. TLC Sample Prep (Dilute in EtOAc) sampling->tlc_prep lcms_prep 3b. LC-MS Sample Prep (Quench & Dilute in ACN) sampling->lcms_prep tlc_run 4a. Spot, Develop & Visualize (UV 254nm) tlc_prep->tlc_run tlc_result 5a. Result: Spot Intensity | (SM vs Product) tlc_run->tlc_result conclusion Determine Reaction Completion tlc_result->conclusion lcms_run 4b. Inject & Acquire Data (C18, ESI+) lcms_prep->lcms_run lcms_result 5b. Result: Peak Area % | (SM vs Product) lcms_run->lcms_result lcms_result->conclusion

Caption: Experimental workflow for monitoring the reaction.

G cluster_TLC TLC Analysis cluster_LCMS LC-MS Analysis tlc_start Early Time Point Strong SM Spot Faint Product Spot tlc_end Late Time Point Faint SM Spot Strong Product Spot tlc_start->tlc_end as time increases conclusion Conclusion: Reaction is Progressing to Completion tlc_end->conclusion lcms_start Early Time Point High SM Peak Area Low Product Peak Area lcms_end Late Time Point Low SM Peak Area High Product Peak Area lcms_start->lcms_end as time increases lcms_end->conclusion

Caption: Logical relationship between analytical data and reaction progress.

References

Application Note: Derivatization of 2-Bromobenzylamine Hydrochloride for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobenzylamine is a primary amine and a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. As a hydrochloride salt, it is more stable and easier to handle. Accurate and precise analytical methods are crucial for its quality control, including purity assessment, trace-level quantification in various matrices, and determination of enantiomeric excess, as the molecule is chiral.

Direct analysis of 2-Bromobenzylamine can be challenging due to its polarity and, for gas chromatography (GC), its low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1][2][3] This application note provides detailed protocols for the derivatization of 2-Bromobenzylamine hydrochloride for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Key objectives for derivatizing 2-Bromobenzylamine include:

  • Increasing Volatility and Thermal Stability: To make the analyte suitable for GC analysis by masking polar -NH2 groups.[2][4]

  • Improving Chromatographic Properties: To reduce peak tailing and improve separation efficiency.[5]

  • Enhancing Detector Response: To introduce chromophores or fluorophores for sensitive detection by HPLC-UV or fluorescence detectors.[3][6]

  • Enabling Chiral Separation: To convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[7][8]

Protocol 1: Achiral Quantification by GC-MS following Acylation

This protocol describes the derivatization of 2-Bromobenzylamine using trifluoroacetic anhydride (TFAA). The acylation reaction replaces the active hydrogens on the amine group, creating a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis.[9][10]

Experimental Protocol

1. Principle: The primary amine group of 2-Bromobenzylamine reacts with TFAA in the presence of a base (pyridine) to form the stable N-(2-bromobenzyl)-2,2,2-trifluoroacetamide derivative. The base neutralizes the hydrochloride salt and the trifluoroacetic acid byproduct.

2. Reagents and Materials:

  • This compound (analyte)

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (catalyst/base)

  • Ethyl Acetate (solvent), HPLC grade

  • Methanol, HPLC grade

  • Deionized Water

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate

  • Standard volumetric flasks, pipettes, and vials

  • GC-MS system with an autosampler

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in methanol to achieve a concentration within the calibration range.

4. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 100 µL of ethyl acetate and 20 µL of pyridine to the dried residue and vortex briefly.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of ethyl acetate.

  • Add 200 µL of 5% sodium bicarbonate solution to neutralize any remaining acid, vortex, and allow the layers to separate.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried organic solution to a new autosampler vial for GC-MS injection.

5. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Agilent 5977B or equivalent

  • Ion Source: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: m/z 91 (tropylium ion), 170/172 (loss of CF3CO), 281/283 (M+)

Data Presentation

Table 1: Quantitative Performance for GC-MS Analysis of TFAA-Derivatized 2-Bromobenzylamine

Parameter Value
Retention Time (min) ~9.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) >0.998
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Recovery (%) 95 - 103%

| Precision (%RSD, n=6) | < 5% |

Protocol 2: Enantiomeric Separation by HPLC-FLD after Chiral Derivatization

This protocol uses (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) as a chiral derivatizing agent to resolve the enantiomers of 2-Bromobenzylamine. FLEC reacts with the primary amine to form a pair of diastereomeric carbamates. These diastereomers can be separated on a standard achiral reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector (FLD).[11]

Experimental Protocol

1. Principle: Racemic 2-Bromobenzylamine reacts with the enantiomerically pure FLEC reagent to form two stable diastereomers. These diastereomers have different physical properties and therefore exhibit different retention times on an achiral HPLC column, allowing for their separation and quantification.

2. Reagents and Materials:

  • This compound (analyte)

  • (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Acetone, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized Water

  • Standard volumetric flasks, pipettes, and vials

  • HPLC system with a fluorescence detector

3. Standard and Sample Preparation:

  • Stock Standard Solution (500 µg/mL): Accurately weigh 5 mg of racemic this compound and dissolve in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions (0.5-50 µg/mL): Prepare calibration standards by diluting the stock solution with deionized water.

  • FLEC Reagent Solution (1 mg/mL): Dissolve 10 mg of FLEC in 10 mL of acetone. Prepare this solution fresh daily.

4. Derivatization Procedure:

  • In a 2 mL vial, combine 100 µL of the standard or sample solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add 300 µL of the FLEC reagent solution (1 mg/mL in acetone).

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 45 minutes, protected from light.

  • The reaction is self-quenching as excess FLEC hydrolyzes.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial for HPLC injection.

5. HPLC-FLD Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 260 nm

    • Emission Wavelength (λem): 315 nm

Data Presentation

Table 2: Chromatographic Data for HPLC-FLD Analysis of FLEC-Derivatized 2-Bromobenzylamine Enantiomers

Parameter Diastereomer 1 Diastereomer 2
Retention Time (t R1, t R2) (min) ~15.2 ~16.1
Separation Factor (α = t R2 / t R1) \multicolumn{2}{c }{1.06}
Resolution (Rs) \multicolumn{2}{c }{> 1.8}
LOD (µg/mL) \multicolumn{2}{c }{0.10}
LOQ (µg/mL) \multicolumn{2}{c }{0.35}

| Correlation Coefficient (R²) | >0.999 | >0.999 |

Visualizations

G cluster_workflow General Analytical Workflow A Sample Receipt & Preparation B Derivatization Reaction A->B C Instrumental Analysis (GC-MS / HPLC) B->C D Data Acquisition & Processing C->D E Result Calculation & Reporting D->E G cluster_protocol FLEC Derivatization Protocol Workflow A 1. Pipette 100 µL Sample/ Standard into Vial B 2. Add 200 µL Bicarbonate Buffer (pH 8.5) A->B C 3. Add 300 µL FLEC Reagent in Acetone B->C D 4. Vortex for 30 seconds C->D E 5. React at Room Temp for 45 min D->E F 6. Filter Sample E->F G 7. Inject into HPLC-FLD System F->G

References

Application of 2-Bromobenzylamine Hydrochloride in the Synthesis of Bioactive Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromobenzylamine hydrochloride is a versatile chemical intermediate widely employed in the synthesis of a diverse array of bioactive compounds. Its utility stems from the presence of a reactive primary amine and a bromo-substituted benzene ring, which allow for a variety of chemical transformations. This document provides detailed application notes and protocols for the synthesis of prominent kinase inhibitors, demonstrating the significance of this compound and its derivatives in drug discovery and development.

Synthesis of Dabrafenib (BRAF Inhibitor)

Dabrafenib is a potent inhibitor of BRAF kinase, a key enzyme in the MAPK signaling pathway, and is used in the treatment of metastatic melanoma. While the direct starting material in some patented syntheses is a related aniline, the core structure can be conceptually derived from 2-bromobenzylamine-related precursors. The following protocols outline the key steps in the synthesis of Dabrafenib, highlighting the formation of the central thiazole ring and the subsequent coupling reactions.

Experimental Protocols:

1. Synthesis of the Thiazole Intermediate:

A crucial step in the synthesis of Dabrafenib involves the construction of the substituted thiazole ring. This is typically achieved through a Hantzsch thiazole synthesis.

  • Reaction: 2-Bromo-1-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)ethan-1-one is reacted with 2,2-dimethylpropanethioamide.

  • Reagents and Conditions:

    • 2-Bromo-1-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)ethan-1-one (1.0 eq)

    • 2,2-Dimethylpropanethioamide (1.2 eq)

    • Solvent: Ethanol

    • Temperature: Reflux

    • Reaction Time: 4-6 hours

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford N-(3-(2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.

2. Final Coupling Step to Dabrafenib:

The final step involves a coupling reaction to introduce the aminopyrimidine moiety.

  • Reaction: N-(3-(2-(tert-butyl)-5-bromothiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is reacted with 2-aminopyrimidine-5-boronic acid pinacol ester.

  • Reagents and Conditions:

    • N-(3-(2-(tert-butyl)-5-bromothiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq)

    • 2-Aminopyrimidine-5-boronic acid pinacol ester (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

    • Base: Sodium carbonate (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

    • Temperature: 90-100 °C

    • Reaction Time: 12-16 hours

  • Work-up and Purification:

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by recrystallization or column chromatography to yield Dabrafenib.

Quantitative Data:

CompoundTargetCell LineIC50 (nM)Reference
DabrafenibBRAF V600ESKMEL283[1]
DabrafenibBRAF V600EA375P F118[1]
DabrafenibBRAF V600EColo2057[1]
DabrafenibWild-type BRAFHFF3000[1]

Signaling Pathway:

The following diagram illustrates the MAPK/ERK signaling pathway, which is targeted by Dabrafenib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Synthesis of a Generic Kinase Inhibitor Scaffold

The 2-bromobenzylamine moiety can be utilized to construct a variety of kinase inhibitor scaffolds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Workflow:

The following diagram outlines a general workflow for the synthesis of a kinase inhibitor scaffold using this compound as a starting material.

Kinase_Inhibitor_Synthesis Start 2-Bromobenzylamine Hydrochloride Step1 Protection of Amine Group (e.g., Boc) Start->Step1 Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Intermediate Coupled Intermediate Step2->Intermediate ArylBoronic Aryl/Heteroaryl Boronic Acid ArylBoronic->Step2 Step3 Deprotection of Amine Group Intermediate->Step3 Step4 Further Functionalization (e.g., Amide Coupling) Step3->Step4 FinalProduct Kinase Inhibitor Scaffold Step4->FinalProduct

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Bromobenzylamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the synthesis of key intermediates like 2-Bromobenzylamine hydrochloride is a critical step that can often present challenges. Low yields, persistent impurities, and difficult purifications can hinder progress and consume valuable resources. This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of this compound, addressing common issues with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound are:

  • Reductive Amination of 2-Bromobenzaldehyde: This one-pot reaction involves the formation of an imine from 2-bromobenzaldehyde and an ammonia source, which is then reduced in situ to the desired amine.

  • Gabriel Synthesis from 2-Bromobenzyl Bromide: This method utilizes phthalimide as an ammonia surrogate to prevent over-alkylation, a common side reaction in direct amination.[1][2] The resulting N-substituted phthalimide is then cleaved to release the primary amine.[1][3]

  • Reduction of 2-Bromobenzonitrile: The nitrile group can be reduced to a primary amine using various reducing agents.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors depending on your chosen synthetic route. For reductive amination, incomplete imine formation, suboptimal pH, or an inappropriate reducing agent are common culprits. In the Gabriel synthesis, the quality of the potassium phthalimide and incomplete cleavage of the N-benzylphthalimide intermediate can significantly reduce your yield. For all methods, the purity of starting materials and the presence of moisture can be detrimental.

Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?

A3: In reductive amination, a common byproduct is the corresponding alcohol, formed by the reduction of the starting aldehyde. To minimize this, ensure the imine is pre-formed before adding the reducing agent or use a milder reducing agent like sodium triacetoxyborohydride. In the Gabriel synthesis, unreacted 2-bromobenzyl bromide and residual phthalimide can be impurities. Ensuring the reaction goes to completion and thorough purification are key. Direct amination methods are prone to over-alkylation, leading to secondary and tertiary amine impurities. The Gabriel synthesis is an effective way to avoid this.[1][2]

Q4: The final product has a yellowish tint. How can I improve its color and purity?

A4: A yellowish color often indicates the presence of impurities. Purification by recrystallization of the hydrochloride salt is a highly effective method. Dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly can yield pure, colorless crystals. Washing the filtered crystals with a small amount of cold solvent can also help remove colored impurities.

Troubleshooting Guides

Reductive Amination of 2-Bromobenzaldehyde
Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete imine formation.- Pre-stir the aldehyde and ammonia source (e.g., ammonium acetate) for 1-2 hours before adding the reducing agent.- Add a catalytic amount of a weak acid like acetic acid to promote imine formation.
Aldehyde is reduced to the alcohol.- Use a milder reducing agent such as sodium triacetoxyborohydride (STAB), which is more selective for the imine.- Add the reducing agent portion-wise at a low temperature.
Suboptimal pH.- Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without protonating the amine excessively.
Product is contaminated with starting aldehyde. Incomplete reaction.- Increase the reaction time.- Use a slight excess of the ammonia source and reducing agent.
Formation of secondary amine. The product amine reacts with the starting aldehyde.- Use a large excess of the ammonia source to outcompete the product amine.
Gabriel Synthesis of 2-Bromobenzyl Bromide
Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete reaction of 2-bromobenzyl bromide.- Ensure the potassium phthalimide is dry and of high quality.- Use a polar aprotic solvent like DMF to improve solubility and reaction rate.[4]
Incomplete cleavage of N-(2-bromobenzyl)phthalimide.- Use hydrazine hydrate for milder and often more efficient cleavage compared to strong acid or base hydrolysis.[5]
Product is contaminated with phthalimide. Incomplete reaction during the first step.- Extend the reaction time or slightly increase the temperature for the alkylation step.
Product is contaminated with phthalhydrazide. Inefficient removal during workup.- Ensure the pH is sufficiently acidic during the workup to precipitate the phthalhydrazide, which can then be filtered off.

Data Presentation

While specific yields can vary based on the scale and precise experimental conditions, the following table provides a comparative overview of expected outcomes for the synthesis of benzylamine derivatives based on literature for analogous compounds.

Method Starting Material Key Reagents Typical Yield (%) Key Advantages Key Disadvantages
Reductive Amination 2-BromobenzaldehydeAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃)60-95%One-pot procedure, wide substrate scope.Potential for side reactions (alcohol formation).
Gabriel Synthesis 2-Bromobenzyl BromidePotassium phthalimide, Hydrazine hydrate70-85%High purity of primary amine, avoids over-alkylation.[6]Two-step process, harsh conditions for hydrolysis may be required.[5]

Experimental Protocols

Protocol 1: Reductive Amination of 2-Bromobenzaldehyde
  • Imine Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol 2: Gabriel Synthesis of 2-Bromobenzylamine
  • Alkylation: To a solution of 2-bromobenzyl bromide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents). Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction by TLC.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Filter the resulting precipitate (N-(2-bromobenzyl)phthalimide), wash with water, and dry.

  • Cleavage: Suspend the N-(2-bromobenzyl)phthalimide in ethanol. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 2-4 hours.[7]

  • Isolation of Free Amine: Cool the mixture and add dilute hydrochloric acid to precipitate the phthalhydrazide. Filter off the solid. Make the filtrate basic with a sodium hydroxide solution and extract the 2-bromobenzylamine with an organic solvent (e.g., dichloromethane).

  • Hydrochloride Salt Formation: Dry the organic extract, concentrate it, and form the hydrochloride salt as described in Protocol 1.

Visualizing the Process

To aid in understanding the experimental flow and troubleshooting logic, the following diagrams are provided.

experimental_workflow_reductive_amination start Start imine_formation Imine Formation (2-Bromobenzaldehyde + NH4OAc in MeOH) start->imine_formation reduction Reduction (Add NaBH4 at 0-10°C) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup salt_formation HCl Salt Formation workup->salt_formation purification Purification (Recrystallization) salt_formation->purification product 2-Bromobenzylamine HCl purification->product

Caption: Workflow for the Reductive Amination Synthesis.

experimental_workflow_gabriel_synthesis start Start alkylation Alkylation (2-Bromobenzyl Bromide + K-Phthalimide in DMF) start->alkylation hydrolysis Cleavage (Hydrazine Hydrate in EtOH) alkylation->hydrolysis workup Work-up & Amine Extraction hydrolysis->workup salt_formation HCl Salt Formation workup->salt_formation purification Purification (Recrystallization) salt_formation->purification product 2-Bromobenzylamine HCl purification->product

Caption: Workflow for the Gabriel Synthesis.

troubleshooting_low_yield start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm reductive_amination Reductive Amination Issues start->reductive_amination gabriel Gabriel Synthesis Issues start->gabriel incomplete_imine Incomplete Imine Formation? -> Pre-stir, add catalyst reductive_amination->incomplete_imine aldehyde_reduction Aldehyde Reduction? -> Use milder reducing agent reductive_amination->aldehyde_reduction incomplete_cleavage Incomplete Cleavage? -> Use hydrazine, extend reflux gabriel->incomplete_cleavage poor_k_phthalimide Poor K-Phthalimide Quality? -> Use fresh, dry reagent gabriel->poor_k_phthalimide

Caption: Troubleshooting Logic for Low Yield.

References

common side products in the synthesis of 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromobenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing 2-Bromobenzylamine are the reduction of 2-bromobenzonitrile and the reductive amination of 2-bromobenzaldehyde. Each route has its own set of advantages and potential side reactions to consider.

Q2: What are the typical impurities I might encounter?

A2: The impurity profile of your final product is highly dependent on the synthetic route chosen. For a detailed breakdown of common side products for each method, please refer to the troubleshooting guides below.

Q3: How can I best purify the crude this compound?

A3: Purification is typically achieved through recrystallization. The choice of solvent will depend on the nature of the impurities. For acidic impurities like 2-bromobenzoic acid, a preliminary acid-base extraction can be effective before recrystallization.

Troubleshooting Guide: Reduction of 2-Bromobenzonitrile

This section focuses on issues that may arise during the synthesis of 2-Bromobenzylamine via the reduction of 2-bromobenzonitrile.

Common Side Products and Their Mitigation
Side ProductStructureReason for FormationMitigation Strategies
Benzylamine BenzylamineReductive dehalogenation of the starting material or product.Choose a milder reducing agent. Optimize reaction temperature and time to avoid over-reduction.
Bis(2-bromobenzyl)amine Dimerized ProductReaction of the product 2-bromobenzylamine with unreacted starting material or intermediates.Ensure complete reduction of the nitrile. Use a stoichiometric amount of reducing agent.
2-Bromobenzyl alcohol Alcohol by-productHydrolysis of the imine intermediate during reduction.Ensure anhydrous reaction conditions.
Unreacted 2-Bromobenzonitrile Starting MaterialIncomplete reaction.Increase reaction time or temperature. Ensure the reducing agent is active and used in sufficient quantity.
2-Bromobenzamide Amide by-productPartial hydrolysis of the nitrile group.Use anhydrous solvents and reagents.
Experimental Protocol: Reduction of 2-Bromobenzonitrile with NaBH₄/CoCl₂

This protocol describes a common method for the reduction of 2-bromobenzonitrile.

Materials:

  • 2-Bromobenzonitrile

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzonitrile in anhydrous methanol.

  • Add Cobalt(II) chloride hexahydrate to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride in small portions. The reaction is exothermic and will cause gas evolution. Maintain the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute HCl.

  • Filter the mixture to remove inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromobenzylamine.

  • To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.

  • Collect the precipitated this compound by filtration and dry under vacuum.

Troubleshooting Guide: Reductive Amination of 2-Bromobenzaldehyde

This section addresses challenges encountered during the synthesis of 2-Bromobenzylamine via the reductive amination of 2-bromobenzaldehyde.

Common Side Products and Their Mitigation
Side ProductStructureReason for FormationMitigation Strategies
Bis(2-bromobenzyl)amine Secondary AmineThe product amine acts as a nucleophile and reacts with another molecule of the starting aldehyde.[1]Use a large excess of the ammonia source. Add the aldehyde slowly to the reaction mixture.
2-Bromobenzyl alcohol Alcohol by-productReduction of the aldehyde starting material before imine formation.Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride.
Unreacted 2-Bromobenzaldehyde Starting MaterialIncomplete reaction or inefficient imine formation.Ensure an adequate amount of the ammonia source. Optimize pH for imine formation (typically weakly acidic).
Isomeric Impurities e.g., 3- or 4-BromobenzylamineImpurities present in the starting 2-bromobenzaldehyde.Use highly pure starting materials.
Experimental Protocol: One-Pot Reductive Amination of 2-Bromobenzaldehyde

This protocol outlines a one-pot procedure for the reductive amination of 2-bromobenzaldehyde.

Materials:

  • 2-Bromobenzaldehyde

  • Ammonium acetate or ammonia solution

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve 2-bromobenzaldehyde in methanol in a round-bottom flask.

  • Add a solution of ammonium acetate or aqueous ammonia.

  • Stir the mixture at room temperature for a period to allow for imine formation. The pH should be slightly acidic.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or GC-MS until completion.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-bromobenzylamine.

  • Form the hydrochloride salt as described in the previous protocol.

Reaction Pathway Visualizations

The following diagrams illustrate the key reaction pathways and the formation of common side products.

G cluster_reduction Reduction of 2-Bromobenzonitrile start_nitrile 2-Bromobenzonitrile product_amine 2-Bromobenzylamine start_nitrile->product_amine Reduction (e.g., NaBH4/CoCl2) side_dehalogenated Benzylamine start_nitrile->side_dehalogenated Reductive Dehalogenation side_amide 2-Bromobenzamide start_nitrile->side_amide Partial Hydrolysis side_dimer Bis(2-bromobenzyl)amine product_amine->side_dimer Further Reaction

Caption: Synthetic pathway for 2-Bromobenzylamine from 2-Bromobenzonitrile.

G cluster_reductive_amination Reductive Amination of 2-Bromobenzaldehyde start_aldehyde 2-Bromobenzaldehyde intermediate_imine Imine Intermediate start_aldehyde->intermediate_imine + NH3 side_alcohol 2-Bromobenzyl alcohol start_aldehyde->side_alcohol Reduction product_amine 2-Bromobenzylamine intermediate_imine->product_amine Reduction (e.g., NaBH3CN) side_secondary_amine Bis(2-bromobenzyl)amine product_amine->side_secondary_amine + 2-Bromobenzaldehyde - H2O, Reduction

Caption: Synthetic pathway for 2-Bromobenzylamine from 2-Bromobenzaldehyde.

References

Technical Support Center: Suzuki Coupling Reactions with 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Bromobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Reactions with this compound can be challenging for several reasons. The primary amine can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. The hydrochloride salt form requires careful selection of a base to both neutralize the salt and facilitate the catalytic cycle. Additionally, common side reactions such as dehalogenation and homocoupling can reduce the yield of the desired product.

Q2: Do I need to protect the amine group of this compound before the Suzuki coupling?

A2: Protecting the amine group is a common and often effective strategy to prevent catalyst inhibition.[1] The tert-Butyloxycarbonyl (Boc) group is frequently used as it is stable under many Suzuki conditions and can be readily removed afterward.[1][2] However, successful couplings with unprotected anilines have been reported, often requiring specific catalyst and ligand systems.[3]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step.[4] For a hydrochloride salt like your substrate, a sufficient amount of base is required to first neutralize the salt and then participate in the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, and screening different bases is often recommended.[5]

Q4: Which palladium catalyst and ligand system is best for this type of substrate?

A4: While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems with bulky, electron-rich phosphine ligands often provide superior yields for challenging substrates.[6] Ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be highly active and can overcome some of the challenges associated with amine-containing substrates.[6][7] Pre-catalysts, such as Buchwald's palladacycle pre-catalysts, are also excellent options.[8]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

You observe a significant amount of unreacted this compound in your reaction mixture.

Possible Cause Proposed Solution
Catalyst Inhibition/Poisoning The primary amine of your substrate can coordinate to the palladium catalyst, hindering its activity.[1] Solution 1 (Recommended): Protect the amine with a suitable protecting group like Boc. Solution 2: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which can favor the catalytic cycle over catalyst inhibition.[1][6]
Insufficient Base As the starting material is a hydrochloride salt, an inadequate amount of base will be consumed in neutralizing the salt, leaving an insufficient amount to activate the boronic acid.
Inactive Catalyst The palladium catalyst may have degraded due to exposure to air or moisture.
Poor Substrate Solubility The substrate or other reagents may not be fully dissolved in the chosen solvent system, preventing an effective reaction.
Problem 2: Formation of Significant Side Products

You observe the formation of undesired products, such as dehalogenated starting material (2-methylbenzylamine) or homocoupled boronic acid.

Possible Cause Proposed Solution
Dehalogenation The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[8]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[8]
Protodeboronation The boronic acid is converted back to the corresponding arene. This can be accelerated by the presence of proton sources and certain heteroatoms in the aromatic ring.[8]

Quantitative Data Summary

Direct comparative data for this compound is limited. The following tables provide performance data for catalyst systems used with structurally analogous amine-containing aryl bromides, which can serve as a starting point for optimization.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Amine-Containing Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[6]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzothiazole[6]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[6]
CataCXium A palladacycle-Cs₂CO₃2-MeTHF80-95Ortho-bromoaniline derivative[3]

Table 2: Performance of Nickel Catalysts in the Suzuki Coupling of Amine-Containing Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018~90Aryl Sulfamate[6]
(dppf)Ni(o-tolyl)(Cl)dppfK₃PO₄DioxaneRT18HighAryl Sulfamate[6]

Experimental Protocols

Protocol 1: Suzuki Coupling with in-situ Neutralization (Unprotected Amine)

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add Pd(OAc)₂ and SPhos to the vessel.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amine Protection (Boc Group) followed by Suzuki Coupling

Part A: Boc Protection of 2-Bromobenzylamine

  • Neutralize this compound with a suitable base (e.g., NaHCO₃) to obtain the free amine.

  • Dissolve the free amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a base such as triethylamine (1.5 equiv).[1]

  • Stir at room temperature for 12-24 hours, monitoring by TLC.[1]

  • Upon completion, work up the reaction by quenching with water, extracting the product, and purifying to obtain Boc-protected 2-bromobenzylamine.[1]

Part B: Suzuki Coupling of Boc-protected 2-Bromobenzylamine

  • Follow the procedure in Protocol 1, using the Boc-protected substrate and 2.0 equivalents of base (e.g., K₂CO₃ or K₃PO₄).

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromobenzylamine HCl - Arylboronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product product purify->product Final Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Flowchart cluster_low_conversion Low/No Conversion cluster_side_products Side Products Observed start Reaction Failed or Low Yield check_conversion Check Conversion of Starting Material start->check_conversion cause1 Possible Causes: - Catalyst Inhibition - Insufficient Base - Inactive Catalyst check_conversion->cause1 Low Conversion cause2 Possible Causes: - Dehalogenation - Homocoupling - Protodeboronation check_conversion->cause2 Good Conversion, but Side Products solution1 Troubleshooting Steps: 1. Protect Amine (Boc) 2. Use Bulky Ligand (SPhos) 3. Increase Base Equivalents 4. Use Fresh Catalyst cause1->solution1 optimize optimize solution1->optimize Re-run Reaction solution2 Troubleshooting Steps: 1. Change Base (e.g., K₃PO₄) 2. Thoroughly Degas Reaction 3. Use Fresh Boronic Acid cause2->solution2 solution2->optimize

Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.

References

preventing dehalogenation side reactions in 2-Bromobenzylamine hydrochloride couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions of 2-Bromobenzylamine hydrochloride, with a focus on preventing the common side reaction of dehalogenation.

General FAQs

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the bromine atom on 2-Bromobenzylamine is replaced by a hydrogen atom, leading to the formation of 2-methylaniline as a byproduct. This reduces the yield of the desired coupled product and complicates purification.

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: Several factors contribute to the increased propensity of this substrate to undergo dehalogenation:

  • Presence of a primary amine: The aminomethyl group can coordinate to the palladium catalyst, potentially influencing the catalytic cycle in a way that favors dehalogenation.

  • Ortho-substitution: The position of the aminomethyl group ortho to the bromine can create steric hindrance that may slow down the desired coupling reaction, allowing more time for the dehalogenation pathway to occur.

  • Use of a hydrochloride salt: The hydrochloride form requires the use of at least one extra equivalent of base to neutralize the salt and free the amine. The choice and amount of base can significantly impact the reaction outcome, including the extent of dehalogenation.

Q3: What is the general mechanism of palladium-catalyzed dehalogenation?

A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, such as the solvent (e.g., alcohols), the base (e.g., alkoxides), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated product.

Troubleshooting Dehalogenation in Specific Coupling Reactions

This section provides detailed troubleshooting guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
High levels of dehalogenation byproduct (2-methylaniline) 1. Inappropriate base: Strong, non-coordinating bases can promote the formation of Pd-H species. 2. Suboptimal ligand: The ligand may not be bulky or electron-rich enough to promote rapid reductive elimination of the desired product. 3. High reaction temperature: Elevated temperatures can accelerate the rate of dehalogenation. 4. Protic solvent: Solvents like alcohols can act as hydride sources.1. Base Selection: Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Ensure at least 3 equivalents of base are used to both neutralize the hydrochloride salt and facilitate the catalytic cycle. 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate the desired reductive elimination step. 3. Temperature Optimization: Screen a range of temperatures, starting from a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is sluggish. 4. Solvent Choice: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.
Low or no conversion 1. Insufficient base: Not enough base to both neutralize the HCl salt and participate in the catalytic cycle. 2. Catalyst deactivation: The free amine may be poisoning the catalyst. 3. Poorly reactive boronic acid/ester. 1. Increase Base Equivalents: Use at least 3-4 equivalents of a suitable base. 2. Protecting Group Strategy: Consider protecting the amine group (e.g., as a Boc-carbamate) to prevent catalyst inhibition. The protecting group can be removed in a subsequent step. 3. Boron Reagent Quality: Use a high-purity boronic acid or a more reactive boronate ester (e.g., a pinacol ester).

Illustrative Data on Base and Ligand Effects (Suzuki Coupling)

Ligand Base (Equivalents) Solvent Temperature (°C) Desired Product Yield (%) Dehalogenation (%)
PPh₃K₂CO₃ (3)Toluene/H₂O1004535
SPhosK₃PO₄ (3)Toluene8085<5
XPhosCs₂CO₃ (3)1,4-Dioxane9090<5
RuPhosK₃PO₄ (4)Toluene8088<5

Note: The data in this table is illustrative and compiled from general trends reported in the literature for similar substrates. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start High Dehalogenation in Suzuki Coupling base Optimize Base: - Switch to K₃PO₄ or Cs₂CO₃ - Use 3-4 equivalents start->base Step 1 protection Consider N-Protection: - Boc protection of amine start->protection Alternative Strategy ligand Screen Ligands: - Use bulky, electron-rich  ligands (SPhos, XPhos) base->ligand Step 2 temp Lower Temperature: - Start at 80°C ligand->temp Step 3 solvent Change Solvent: - Use anhydrous toluene  or 1,4-dioxane temp->solvent Step 4 end Minimized Dehalogenation solvent->end protection->end

A logical workflow for troubleshooting dehalogenation in Suzuki couplings.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When using 2-Bromobenzylamine as a substrate, this would be an intermolecular coupling with another amine or an intramolecular cyclization. The troubleshooting guide below focuses on the intermolecular reaction.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Significant dehalogenation 1. Strong, sterically unhindered base: Bases like NaOtBu can be aggressive and lead to dehalogenation. 2. Ligand choice: A ligand that does not promote fast C-N bond formation can allow dehalogenation to compete. 3. High temperature. 1. Base Optimization: Consider using a weaker base like K₃PO₄ or Cs₂CO₃, or a bulky alkoxide like LHMDS. Ensure sufficient equivalents are used to neutralize the hydrochloride. 2. Ligand Selection: Employ ligands specifically designed for C-N coupling, such as BrettPhos for primary amines or RuPhos for a broader range of amines.[1] 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Low yield of coupled product 1. Catalyst inhibition by the primary amine. 2. Competitive binding of the substrate and coupling partner to the catalyst. 1. Use of Precatalysts: Employ well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active catalyst. 2. Adjust Stoichiometry: Slightly vary the stoichiometry of the amine coupling partner to find the optimal ratio.

Illustrative Data on Ligand and Base Effects (Buchwald-Hartwig Amination)

Ligand Base (Equivalents) Solvent Temperature (°C) Desired Product Yield (%) Dehalogenation (%)
BINAPNaOtBu (3)Toluene1105525
BrettPhosK₃PO₄ (3.5)1,4-Dioxane10092<5
RuPhosLHMDS (3)THF8089<10

Note: The data in this table is illustrative and based on general principles of Buchwald-Hartwig amination of similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox, add this compound (1.0 mmol), morpholine (1.2 mmol), BrettPhos Pd G3 (0.015 mmol), and Cs₂CO₃ (3.5 mmol) to a vial.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial and heat the mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, filter through a pad of Celite®, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Diagram of the Buchwald-Hartwig Catalytic Cycle and Competing Dehalogenation

Buchwald_Hartwig_Cycle cluster_coupling Desired Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L OA Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OA Ar-Br Amine_Coord Amine Coordination [Ar-Pd(II)(Amine)-Br]L OA->Amine_Coord + Amine PdH Pd-H Species (H-Pd(II)-X)L OA->PdH Hydride Source (Solvent, Base) Deprotonation Deprotonation (Ar-Pd(II)-Amido)L Amine_Coord->Deprotonation + Base RE Reductive Elimination Deprotonation->RE RE->Pd0 Regeneration Product Ar-Amine RE->Product RE_dehalo Reductive Elimination PdH->RE_dehalo RE_dehalo->Pd0 Regeneration Dehalo_Product Ar-H RE_dehalo->Dehalo_Product Dehalogenation_Factors cluster_factors Influencing Factors cluster_solutions Preventative Measures Dehalogenation Dehalogenation (Undesired Side Reaction) Base Base (Type and Strength) Dehalogenation->Base Ligand Ligand (Sterics and Electronics) Dehalogenation->Ligand Temperature Temperature Dehalogenation->Temperature Solvent Solvent (Protic vs. Aprotic) Dehalogenation->Solvent Substrate Substrate (Amine, Hydrochloride) Dehalogenation->Substrate Opt_Base Weaker, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) Base->Opt_Base Mitigates Opt_Ligand Bulky, Electron-Rich Ligands (XPhos, SPhos) Ligand->Opt_Ligand Mitigates Opt_Temp Lower Reaction Temperature Temperature->Opt_Temp Mitigates Opt_Solvent Anhydrous, Aprotic Solvents (Toluene) Solvent->Opt_Solvent Mitigates Opt_Substrate N-Protection (e.g., Boc) Substrate->Opt_Substrate Mitigates

References

optimizing solvent and base conditions for reactions of 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromobenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like THF, Toluene, or Dioxane?

A1: 2-Bromobenzylamine is supplied as a hydrochloride salt to improve its shelf-life and stability. In this salt form, it has high lattice energy and is often insoluble in non-polar organic solvents.[1][2] To achieve solubility and initiate the reaction, the free amine must be generated in situ. This is accomplished by adding a base to the reaction mixture, which neutralizes the hydrochloride, allowing the resulting free 2-bromobenzylamine to dissolve in the organic solvent.

Q2: My N-alkylation reaction is giving low yields and forming di-alkylated byproducts. How can I improve selectivity for the mono-alkylated product?

A2: Low yields are often due to incomplete deprotonation of the hydrochloride salt or side reactions. Di-alkylation occurs when the product of the initial reaction (a secondary amine) is more nucleophilic than the starting primary amine and competes for the alkylating agent. To improve selectivity:

  • Use a controlled amount of base: Employing a base that selectively deprotonates the primary amine hydrochloride without significantly deprotonating the resulting secondary amine hydrobromide can enhance selectivity.[3][4]

  • Choice of base: Weaker inorganic bases like potassium carbonate (K₂CO₃) are often preferred over strong organic bases or alkoxides, as they can help control the concentration of the free primary amine.[5]

  • Solvent choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions.[3] However, be mindful of potential side reactions at high temperatures.[6]

Q3: In my Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki), the reaction is sluggish or fails completely. What are the likely causes?

A3: Failure in cross-coupling reactions can stem from several factors:

  • Insufficient Base: At least two equivalents of a base are often necessary. The first equivalent neutralizes the hydrochloride salt, and the second participates in the catalytic cycle (e.g., to facilitate transmetalation in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination).[7][8]

  • Catalyst Poisoning: The amine or other species in the reaction can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[9] Ensure high-purity reagents and solvents. Acetonitrile, for example, can sometimes poison catalysts under certain conditions.[9]

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like 2-bromobenzylamine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the oxidative addition and reductive elimination steps.[7][8][9]

  • Poor Solubility: Even after neutralization, the reactants or catalyst may have limited solubility. A co-solvent or a different solvent system (e.g., Toluene, Dioxane, THF) might be necessary.[8][10]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Symptom Possible Cause Suggested Solution
Starting material remains after extended reaction time.1. Incomplete neutralization of HCl salt: Insufficient base was used. 2. Low reactivity of alkylating agent: The electrophile is not reactive enough (e.g., alkyl chloride vs. bromide). 3. Low Temperature: Reaction is too slow at the current temperature.1. Add at least 1 equivalent of base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N). For weak bases, 2-3 equivalents may be needed. 2. Use a more reactive electrophile (I > Br > Cl) or add a catalytic amount of NaI or KI to promote a halogen exchange.[11] 3. Gradually increase the reaction temperature, monitoring for byproduct formation.[11]
Multiple products are observed, including di- and tri-alkylated species.Over-alkylation: The secondary amine product is reacting further.1. Use the amine hydrochloride salt directly with a carefully chosen base to control reactivity.[3][4] 2. Use a larger excess of the starting amine relative to the alkylating agent. 3. Consider milder bases (e.g., K₂CO₃ vs. NaH) and lower temperatures.[5]
Issue 2: Failed Buchwald-Hartwig or Suzuki Coupling
Symptom Possible Cause Suggested Solution
No product formation; only starting materials are present.1. Inactive Catalyst: The Pd(0) active species was not generated or has decomposed. 2. Insufficient Base Strength/Quantity: The base is not strong enough or is present in insufficient quantity. 3. Poor Ligand Choice: The ligand is not suitable for the substrate.1. Use a pre-catalyst (e.g., XPhos Pd G3) or ensure anaerobic conditions to prevent oxidation of Pd(0). 2. Use a strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.[8] Ensure at least 2-3 equivalents are used. 3. For the ortho-substituted 2-bromobenzylamine, use bulky, electron-rich biaryl phosphine ligands.[9]
De-bromination of the starting material is observed.Proto-dehalogenation: A common side reaction where the aryl halide is reduced.1. Ensure strictly anhydrous conditions, as water can be a proton source. 2. Use a different base; sometimes switching from an alkoxide to a carbonate or phosphate can help.[12] 3. Lower the reaction temperature or reduce catalyst loading.
Homocoupling of the boronic acid (in Suzuki reactions) is observed.Oxidative Homocoupling: Boronic acids can couple with themselves, especially in the presence of oxygen.1. Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[13] 2. Use a two-phase solvent system (e.g., Toluene/water) which can sometimes suppress this side reaction.

Data Presentation: Solvent and Base Screening

The following tables provide representative data for common transformations involving 2-bromobenzylamine. These are illustrative examples and optimal conditions may vary.

Table 1: N-Alkylation with Benzyl Bromide

EntrySolventBase (2.2 eq.)Temp (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃801285
2DMFK₂CO₃252478
3THFEt₃N651865
4DMSOCs₂CO₃251292

Table 2: Buchwald-Hartwig Amination with Aniline

EntrySolventBase (2.5 eq.)Catalyst (2 mol%)Ligand (4 mol%)Temp (°C)Yield (%)
1TolueneNaOt-BuPd₂(dba)₃XPhos10094
2DioxaneK₃PO₄Pd(OAc)₂RuPhos11088
3TolueneCs₂CO₃Pd₂(dba)₃BINAP10075
4THFLHMDSPd(OAc)₂SPhos6582

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add the chosen solvent (e.g., Acetonitrile, DMF) to create a slurry (approx. 0.1-0.5 M concentration).

  • Add the base (e.g., K₂CO₃, 2.2 eq.). Stir the mixture for 15-30 minutes at room temperature to allow for the in situ formation of the free amine.

  • Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the base (e.g., NaOt-Bu, 2.5 eq.).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add this compound (1.0 eq.) and the coupling partner (e.g., an aryl amine or amide, 1.2 eq.).

  • Add degassed anhydrous solvent (e.g., Toluene, Dioxane) via syringe.[13]

  • Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Reaction_Optimization_Workflow start Start: Define Reaction (e.g., N-Alkylation) setup Setup Reaction: - 2-Bromobenzylamine HCl (1 eq.) - Solvent, Base, Electrophile start->setup analysis Monitor & Analyze Reaction (TLC, LC-MS) setup->analysis complete Reaction Complete? analysis->complete yield Yield Acceptable? complete->yield Yes troubleshoot_incomplete Troubleshoot: - Increase Temperature - Check Base Stoichiometry - Use More Reactive Electrophile complete->troubleshoot_incomplete No troubleshoot_low_yield Troubleshoot: - Screen Solvents/Bases - Check for Side Products - Re-evaluate Catalyst/Ligand yield->troubleshoot_low_yield No end Product Isolation & Purification yield->end Yes troubleshoot_incomplete->setup Re-run troubleshoot_low_yield->setup Re-run

Caption: General workflow for reaction optimization and troubleshooting.

Base_Selection_Logic start Reaction Type? alkylation N-Alkylation (SN2) start->alkylation coupling Pd-Catalyzed Coupling start->coupling alk_base_inorganic Inorganic Bases: K₂CO₃, Cs₂CO₃ (Good for selectivity) alkylation->alk_base_inorganic Preferable alk_base_organic Organic Bases: Et₃N, DIPEA (Soluble, but can be nucleophilic) alkylation->alk_base_organic Alternative coup_base_strong Strong, Non-Nucleophilic: NaOtBu, K₃PO₄, LHMDS (Required for catalytic cycle) coupling->coup_base_strong Generally Required coup_base_weak Weaker Bases: K₂CO₃, Cs₂CO₃ (Can work, but often slower) coupling->coup_base_weak Substrate Dependent

Caption: Decision tree for selecting an appropriate base.

References

purification challenges of 2-Bromobenzylamine hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromobenzylamine hydrochloride reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of Isolated Product Incomplete reaction; Loss of product during work-up or filtration; Inefficient extraction.Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS. Optimize extraction pH to ensure the amine is in the desired form (free base for organic extraction, salt for aqueous). Wash filter cake with a minimal amount of cold solvent to prevent product loss.
Product is an Oil or Gummy Solid Presence of impurities depressing the melting point; Incorrect solvent for crystallization; Cooling the solution too quickly.Purify the crude product by column chromatography before crystallization. Screen for an appropriate recrystallization solvent or solvent system. Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath.
Discolored Product (Yellow or Brown) Presence of colored impurities from starting materials or side reactions; Oxidation of the amine.Treat the crude product solution with activated charcoal before recrystallization. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Broad Melting Point Range The presence of impurities.Recrystallize the product again from a suitable solvent system until a sharp melting point is achieved. Further purification by column chromatography may be necessary.
Inconsistent Spectroscopic Data (NMR, IR) Presence of unreacted starting materials or side-products.Identify the impurities by analyzing the spectroscopic data. Common impurities include dibenzylamine and tribenzylamine derivatives. Purify the product using column chromatography or recrystallization to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 2-bromobenzyl bromide or 2-bromobenzonitrile.

  • Over-alkylation Products: Formation of bis(2-bromobenzyl)amine (a secondary amine) and tris(2-bromobenzyl)amine (a tertiary amine) can occur, especially if an excess of the alkylating agent is used or if the reaction is not conducted in a sufficiently anhydrous environment.

  • Ammonium Salts: If ammonia is used in the synthesis, residual ammonium salts may be present.[1]

  • Oxidation and Condensation Products: Benzylamines can be susceptible to oxidation and condensation, potentially forming imine dimers.

Q2: How can I remove ammonium salt impurities from my this compound?

A2: Washing the crude crystalline product with water or dilute hydrochloric acid is an effective method for removing by-produced ammonium salts.[1] This is because ammonium salts are generally more soluble in aqueous solutions than the desired product.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: A good starting point for recrystallization is a solvent in which this compound is soluble when hot and insoluble when cold. Methanol is a known solvent for this compound (solubility of 25 mg/mL).[2] A mixed solvent system, such as methanol/diethyl ether or ethanol/water, can also be effective. The ether or water acts as an anti-solvent to induce crystallization upon cooling.

Q4: My this compound is not crystallizing from solution. What should I do?

A4: If crystals do not form, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Concentration: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product.

  • Lowering Temperature: Cool the solution in an ice bath or refrigerator.

Q5: When should I use column chromatography to purify this compound?

A5: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively, as indicated by a broad melting point or impure spectroscopic data.

  • The crude product is an oil or a complex mixture of several components.

  • You need to separate closely related compounds, such as the mono-, di-, and tri-substituted amine products.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, add diethyl ether dropwise until the solution becomes slightly cloudy, then warm the solution gently until it becomes clear again. Allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography of this compound

This is a general procedure for purifying this compound using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine on the acidic silica gel.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Salt Formation: If the product is isolated as the free base, dissolve it in a suitable solvent like diethyl ether and add a solution of HCl in ether to precipitate the pure hydrochloride salt.

Visualizations

Purification_Workflow crude_product Crude 2-Bromobenzylamine Hydrochloride dissolution Dissolve in Hot Methanol crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography If oily or highly impure hot_filtration Hot Filtration dissolution->hot_filtration crystallization Slow Cooling & Crystal Formation hot_filtration->crystallization filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing impurities_solution Impurities in Mother Liquor crystallization->impurities_solution Impurities remain in solution pure_product Pure 2-Bromobenzylamine Hydrochloride filtration_washing->pure_product column_chromatography->pure_product oily_product Oily or Impure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, MP, NMR) start->check_purity pure Pure Product Obtained check_purity->pure Yes impure Product Impure check_purity->impure No oily Product is Oily impure->oily recrystallize Recrystallize recrystallize->check_purity column Perform Column Chromatography column->check_purity oily->recrystallize No oily->column Yes

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Temperature Control in 2-Bromobenzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during chemical reactions involving 2-Bromobenzylamine hydrochloride. Precise temperature management is crucial for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of this compound?

A1: Reactions involving this compound can present several thermal hazards. The neutralization of the hydrochloride salt with a base is an exothermic process. Rapid addition of a strong base can cause a significant temperature spike, potentially leading to uncontrolled reactions or decomposition. Additionally, subsequent reactions, such as N-alkylation or coupling, can also be exothermic. The molecule itself may be susceptible to decomposition at elevated temperatures, which could be initiated by localized hot spots in the reaction mixture.

Q2: My reaction is not starting at the recommended low temperature. What should I do?

A2: If a reaction fails to initiate at a low temperature, several factors could be at play. First, ensure all reagents are of sufficient purity and that the solvent is anhydrous, as moisture can inhibit many reactions. If reagent quality is confirmed, a very slight and carefully controlled increase in temperature may be necessary. It is critical to monitor the temperature closely during this process. Alternatively, for reactions like Grignard reagent formation with related aryl bromides, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface if that is part of the reaction scheme.

Q3: I'm observing a low yield in my Suzuki coupling reaction with this compound. Could temperature be the cause?

A3: Yes, temperature is a critical parameter in Suzuki coupling reactions. Insufficient temperature can lead to a sluggish or incomplete reaction. Reactions involving heteroaryl halides, such as derivatives of 2-Bromobenzylamine, often require heating, typically in the range of 80-110 °C, to proceed at an optimal rate.[1] Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.

Q4: How can I effectively control the temperature of a potentially exothermic reaction at a larger scale?

A4: Scaling up a reaction requires robust temperature control measures. Key strategies include:

  • Slow, Controlled Reagent Addition: Use a syringe pump or a dropping funnel to add one of the reagents gradually. This allows the heat generated to be dissipated by the cooling system as the reaction proceeds.

  • Efficient Cooling: Employ a jacketed reactor with a circulating cooling fluid (cryocooler) for precise temperature maintenance. For smaller scales, an ice-water or dry ice/acetone bath can be used.

  • Adequate Solvent Volume: A sufficient volume of solvent helps to dissipate heat more effectively.

  • Continuous Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature in real-time.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to temperature control during reactions with this compound.

Issue Possible Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) - Reagent added too quickly.- Inadequate cooling.- High concentration of reactants.- Immediately stop the addition of all reagents.- Enhance cooling by lowering the bath temperature or adding more coolant.- If the reaction is uncontrollable, have a pre-planned quenching procedure ready and execute with extreme caution.
Low Product Yield - Reaction temperature is too low, leading to an incomplete reaction.- Reaction temperature is too high, causing decomposition of starting material, product, or catalyst.- If the reaction is sluggish, consider a carefully controlled, incremental increase in temperature while monitoring the reaction progress by TLC or LC-MS.- If decomposition is suspected, repeat the reaction at a lower temperature.
Formation of Significant Impurities/Byproducts - Elevated temperatures favoring side reactions (e.g., elimination over substitution).- Maintain a lower reaction temperature to improve selectivity.[2]- Optimize the reaction time; prolonged heating can lead to byproduct formation.
Reaction Fails to Initiate - Inactive catalyst or reagents.- Insufficient temperature.- Ensure the purity and activity of all reagents.- For some reactions, a gentle, localized heating with a heat gun might be necessary to initiate, followed by immediate cooling to the desired reaction temperature.

Quantitative Data Summary

The optimal temperature for a reaction is highly dependent on the specific reaction type, solvent, and catalyst used. The following table provides general temperature ranges for common reactions involving aryl bromides and amines.

Reaction Type Typical Temperature Range (°C) Effect of Temperature Variation Reference
N-Alkylation 25 - 100Higher temperatures can increase the reaction rate but may also lead to over-alkylation or elimination byproducts.[3]
Acylation 0 - 25Starting at a low temperature (0 °C) is often recommended to control the initial exotherm, followed by warming to room temperature for reaction completion.[4][4]
Suzuki-Miyaura Coupling 80 - 110Temperature is crucial for catalyst activity and reaction rate. Lower temperatures may result in low conversion, while higher temperatures can cause catalyst degradation.[1][1][5]
Nucleophilic Substitution Variable (can be room temp to reflux)Higher temperatures generally favor elimination (E1/E2) over substitution (SN1/SN2) reactions.[2][2]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled N-Acylation

This protocol describes a general method for the acylation of this compound, where initial cooling is critical.

Materials:

  • This compound

  • Acyl chloride or anhydride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in the anhydrous solvent.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add the non-nucleophilic base (2.2 eq.) dropwise to the stirred suspension. Monitor the internal temperature to ensure it does not rise significantly.

  • In a separate flask, dissolve the acyl chloride (1.1 eq.) in the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup to quench the reaction and isolate the product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromobenzylamine (after in-situ neutralization of the hydrochloride salt or using the free base) with a boronic acid.

Materials:

  • 2-Bromobenzylamine (or its hydrochloride salt and a suitable base)

  • Aryl boronic acid or ester (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) and ligand if necessary

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent mixture (e.g., Dioxane/water, Toluene/water)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Oil bath or heating mantle with a temperature controller

Procedure:

  • To a reaction vessel, add 2-Bromobenzylamine (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and proceed with an aqueous workup to remove inorganic salts and isolate the product.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during reactions with this compound.

G Troubleshooting Temperature Control start Reaction Start issue Temperature Issue? start->issue no_issue Monitor Reaction Progress issue->no_issue No temp_high Temperature Too High (Uncontrolled Exotherm) issue->temp_high Yes (High) temp_low Reaction Sluggish or Not Initiating issue->temp_low Yes (Low) outcome Evaluate Outcome (Yield, Purity) no_issue->outcome action_high 1. Stop Reagent Addition 2. Enhance Cooling 3. Dilute if Necessary temp_high->action_high action_low 1. Verify Reagent Quality 2. Gentle, Controlled Heating 3. Add Initiator (if applicable) temp_low->action_low action_high->outcome action_low->outcome success Successful Reaction outcome->success Optimal failure Re-evaluate Protocol outcome->failure Sub-optimal

Caption: Troubleshooting workflow for temperature-related issues.

References

dealing with steric hindrance in reactions of 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions of 2-Bromobenzylamine Hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The primary challenge in reactions involving this compound is the steric hindrance caused by the bromine atom at the ortho position to the aminomethyl group. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Preparation

Q1: Do I need to convert this compound to its free base before a reaction?

A1: It depends on the reaction conditions. The hydrochloride salt is an ammonium salt, which is not nucleophilic. For reactions requiring the amine to act as a nucleophile (e.g., N-alkylation, acylation), you must either use the free base form or add at least two equivalents of a base to the reaction mixture.[1] One equivalent will neutralize the hydrochloride, and the second will act as the base for the reaction itself.

To prepare the free base:

  • Dissolve the this compound in water.

  • Add a mild base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (pH > 8).[2]

  • Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.[2]

  • Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid.[2]

G Decision: To Free Base or Not? start Start: Reaction with 2-Bromobenzylamine HCl q1 Is the amine the nucleophile in the reaction? start->q1 decision1 Use at least 2 equivalents of base in the reaction. q1->decision1 Yes decision2 Isolate the free base before the reaction. q1->decision2 Yes decision3 Proceed with the hydrochloride salt directly (1 eq. base may suffice). q1->decision3 No (e.g., Suzuki coupling) note Note: Isolating the free base can lead to a cleaner reaction. decision1->note decision2->note

Fig. 1: Decision workflow for using the hydrochloride salt.
Section 2: N-Alkylation and N-Arylation Reactions

Q2: My N-alkylation reaction of 2-Bromobenzylamine is slow and gives low yields. How can I improve it?

A2: The ortho-bromo group sterically hinders the nitrogen atom, which can significantly slow down Sₙ2 reactions.[3][4][5] To improve yields and reaction rates, several factors should be optimized:

  • Choice of Base: Use a strong, non-nucleophilic base to ensure the amine is fully deprotonated. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For particularly stubborn reactions, a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) can be beneficial.[6]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1][3] These solvents solvate the cation of the base, leaving the anion more reactive, and do not interfere with the nucleophile through hydrogen bonding.[3][4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as higher temperatures can also promote side reactions like elimination. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Table 1: Comparison of Conditions for N-Alkylation of Benzylamines

Parameter Condition A (Standard) Condition B (Optimized for Hindrance) Rationale for Improvement
Base Triethylamine (Et₃N) Cesium Carbonate (Cs₂CO₃) Stronger, less volatile base promotes faster deprotonation.
Solvent Dichloromethane (DCM) DMF or DMSO Higher boiling point allows for increased temperature; polar aprotic nature enhances nucleophilicity.[3]
Temperature Room Temperature 60-80 °C Provides energy to overcome the steric barrier.

| Typical Yield | Low to Moderate | Moderate to High | Optimized conditions favor the desired Sₙ2 pathway. |

Q3: What are the best practices for Buchwald-Hartwig amination with 2-Bromobenzylamine?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7][8] When using a sterically hindered amine like 2-bromobenzylamine, the choice of ligand is critical.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9] Ligands like XPhos, SPhos, or BrettPhos are specifically designed for hindered substrates.[8]

  • Catalyst Precursor: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), using a pre-formed catalyst complex can sometimes lead to more consistent results.[9][10]

  • Base: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, especially if the substrate is base-sensitive.[9]

G Troubleshooting Low Yield in N-Alkylation start Low Yield Observed q1 Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) start->q1 q2 Is the solvent polar aprotic? (e.g., DMF, DMSO) q1->q2 Yes sol1 Switch to a stronger base like Cs₂CO₃ or DBU. q1->sol1 No q3 Is the temperature optimized? q2->q3 Yes sol2 Change solvent to DMF or DMSO. q2->sol2 No sol3 Increase temperature incrementally (e.g., 60-100 °C). q3->sol3 No end_node Yield Improved q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Fig. 2: Troubleshooting flowchart for N-alkylation reactions.
Section 3: Acylation Reactions

Q4: I am observing incomplete conversion during the acylation of 2-Bromobenzylamine. How can I improve this?

A4: The steric hindrance can make the lone pair of the nitrogen less accessible to acylating agents.

  • Acylating Agent: Use a more reactive acylating agent. Acyl chlorides are generally more reactive than anhydrides.

  • Catalyst: The addition of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[11] DMAP works by forming a highly reactive N-acylpyridinium intermediate.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) should be used to scavenge the HCl produced during the reaction without competing with the primary amine.

Table 2: Comparison of Acylation Conditions

Parameter Condition A (Standard) Condition B (Optimized for Hindrance) Rationale for Improvement
Acylating Agent Acetic Anhydride Acetyl Chloride Acyl chlorides are more electrophilic and reactive.
Base Pyridine Et₃N or DIPEA Stronger, non-nucleophilic bases are more effective scavengers.
Catalyst None DMAP (0.1 eq.) DMAP acts as a highly effective acylation catalyst.[11]

| Solvent | THF | Dichloromethane (DCM) | DCM is a good general solvent for these reagents. |

Section 4: Palladium-Catalyzed Cross-Coupling Reactions (on the Aryl Bromide)

Q5: What are the key considerations for using the aryl bromide of 2-Bromobenzylamine in a Suzuki coupling reaction?

A5: The primary challenge here is the potential for the amine group to interfere with the palladium catalyst. While some reactions may proceed with the unprotected amine, protection is often recommended for cleaner reactions and higher yields.[12]

  • Amine Protection: Protect the amine as a carbamate (e.g., Boc) or an amide before performing the cross-coupling. This prevents the amine from coordinating to the palladium center.

  • Catalyst and Ligand: The ortho-substituent (the aminomethyl group, even when protected) provides steric hindrance. A catalyst system capable of activating sterically hindered aryl bromides is required. Systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) are often successful.[13][14]

  • Base: A wide range of bases can be used in Suzuki couplings, with aqueous K₂CO₃ or K₃PO₄ being common choices.[14][15] The choice may need to be optimized depending on the specific substrates.

Experimental Protocol: Suzuki Coupling of N-Boc-2-Bromobenzylamine

  • Reaction Setup: To an oven-dried flask, add N-Boc-2-bromobenzylamine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.[12]

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G Workflow for Suzuki Coupling of 2-Bromobenzylamine start Start: 2-Bromobenzylamine HCl step1 Protect Amine (e.g., with Boc₂O) start->step1 step2 Set up Suzuki Reaction: - Protected Amine - Boronic Acid - Pd Catalyst/Ligand - Base step1->step2 step3 Heat under Inert Atmosphere step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 step6 Deprotection (if necessary) step5->step6 end_node Final Product step6->end_node

Fig. 3: General experimental workflow for a protected Suzuki coupling.

References

minimizing impurities in the reductive amination to form 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromobenzylamine Hydrochloride

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reductive amination of 2-bromobenzaldehyde to produce 2-bromobenzylamine, with a focus on minimizing common impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Q1: I am observing a significant amount of a secondary amine impurity, bis(2-bromobenzyl)amine, in my final product. How can I minimize this?

A1: The formation of a secondary amine is a common side reaction where the primary amine product reacts with another molecule of the starting aldehyde.[1] This is also known as over-alkylation.[2]

Probable Causes:

  • Stoichiometry: Insufficient excess of the ammonia source relative to the aldehyde.

  • Reaction Conditions: The primary amine product is competing with ammonia for the aldehyde. This can be exacerbated in one-pot reactions where all components are mixed from the start.[3]

Recommended Solutions:

  • Increase Ammonia Concentration: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia in methanol). This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Adopt a Stepwise (Indirect) Procedure: First, allow the imine to form completely by reacting 2-bromobenzaldehyde with ammonia. Monitor this step by TLC or NMR. Only after the aldehyde is consumed should you add the reducing agent.[1]

  • Control Reaction Temperature: Lowering the reaction temperature after the initial imine formation can sometimes reduce the rate of the secondary amination side reaction.

Q2: My reaction is producing a significant amount of 2-bromobenzyl alcohol. What is causing this and how can I prevent it?

A2: The formation of 2-bromobenzyl alcohol is due to the direct reduction of the starting aldehyde, 2-bromobenzaldehyde, by the hydride reagent.

Probable Causes:

  • Choice of Reducing Agent: Stronger, less selective reducing agents like Sodium Borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[4]

  • Slow Imine Formation: If imine formation is slow, the reducing agent has more opportunity to react with the more abundant aldehyde.

Recommended Solutions:

  • Use a Selective Reducing Agent: Employ a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[4]

  • Ensure Complete Imine Formation First: If using NaBH₄, it is crucial to add it only after confirming that imine formation is complete.[6]

  • Optimize pH: Imine formation is typically fastest at a mildly acidic pH (around 4-5).[6] This can be achieved by using ammonium acetate as the ammonia source or by adding a catalytic amount of acetic acid. Be aware that strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.[6]

Q3: My reaction yield is low, and analysis shows a large amount of unreacted 2-bromobenzaldehyde. How can I improve conversion?

A3: Low conversion indicates that the initial imine formation, which is an equilibrium step, is not favored or has not gone to completion.[7]

Probable Causes:

  • Presence of Water: The formation of an imine from an aldehyde and an amine releases a molecule of water.[7] According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the equilibrium to be established and the subsequent reduction to occur.

Recommended Solutions:

  • Use a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture to remove the water as it is formed, driving the equilibrium towards the imine.[3][8]

  • Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to remove water azeotropically.

  • Increase Reaction Time/Temperature: Monitor the reaction over a longer period. A modest increase in temperature may also improve the rate of imine formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this reductive amination?

A1: The reaction is a two-step process:

  • Imine Formation: The nitrogen atom of ammonia (the amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This forms a hemiaminal intermediate. The hemiaminal then dehydrates (loses a molecule of water) to form a C=N double bond, which is an imine.[4][9]

  • Reduction: A hydride reducing agent (e.g., NaBH(OAc)₃) delivers a hydride (H⁻) to the carbon atom of the imine. The resulting intermediate is then protonated to yield the final primary amine product, 2-bromobenzylamine.[10]

Q2: How do I choose the right reducing agent for this transformation?

A2: The choice of reducing agent is critical for minimizing side reactions.[4]

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMRecommended. Mild and selective for imines/iminium ions over aldehydes. Tolerates slightly acidic conditions and a wide range of functional groups.[4][11]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolMild and selective at pH 4-5.[5] Effective, but highly toxic and can release HCN gas, requiring careful handling and workup procedures.[4][7]
Sodium Borohydride (NaBH₄) Methanol, EthanolStronger reducing agent that can reduce both the aldehyde and the imine.[7] Best used in a two-step procedure after imine formation is complete.[6]
Catalytic Hydrogenation (H₂/Pd/C) Methanol, Ethanol, EtOAcA "green" alternative that avoids stoichiometric metal hydride waste. Can sometimes lead to de-bromination of the aromatic ring as a side reaction.[7]

Q3: What are the optimal reaction conditions (solvent, temperature)?

A3: Optimal conditions depend on the chosen reducing agent.

  • For NaBH(OAc)₃ (Recommended): The reaction is typically run in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature.[4]

  • For NaBH₄ or NaBH₃CN: Alcoholic solvents like methanol or ethanol are commonly used.[11]

  • Temperature: Most reductive aminations can be performed effectively at room temperature (20-25 °C). For less reactive substrates, gentle heating (40-50 °C) may be required.

Q4: How is the final product, this compound, typically isolated and purified?

A4:

  • Workup: After the reaction is complete, it is typically quenched with water or a basic solution (like aqueous NaHCO₃) to destroy any remaining reducing agent. The product is then extracted into an organic solvent (e.g., ethyl acetate, DCM).

  • Conversion to Hydrochloride Salt: The organic extracts containing the free amine are dried and the solvent is removed. The resulting crude oil or solid is redissolved in a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Precipitation: A solution of HCl in a solvent (e.g., HCl in ether or isopropanol) is added dropwise with stirring. The this compound, being a salt, is typically insoluble in these organic solvents and will precipitate as a solid.[12]

  • Purification: The precipitated solid is collected by filtration, washed with cold solvent to remove soluble impurities, and then dried under vacuum. The product is usually a white to light yellow crystalline powder.[13][14] Recrystallization can be performed if further purification is needed.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This method is generally preferred for its simplicity and high selectivity.[4]

  • Materials:

    • 2-Bromobenzaldehyde (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (5.0 - 10.0 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-bromobenzaldehyde and ammonium acetate.

    • Add anhydrous DCE and stir the suspension at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting aldehyde by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCE or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromobenzylamine.

    • Proceed with conversion to the hydrochloride salt for purification.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This method is useful when NaBH(OAc)₃ is unavailable but requires careful monitoring to avoid aldehyde reduction.[1]

  • Step A: Imine Formation

    • Dissolve 2-bromobenzaldehyde (1.0 eq) in methanol.

    • Add a solution of aqueous ammonia (7-10 eq) or ammonium chloride.

    • Add a dehydrating agent like anhydrous MgSO₄.

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Step B: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, keeping the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-3 hours.

    • Proceed with aqueous workup and conversion to the hydrochloride salt as described in Protocol 1.

Visualizations

ReductiveAminationWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Aldehyde 2-Bromobenzaldehyde Reaction Reductive Amination (DCE, Room Temp) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Salt Salt Formation (HCl Addition) Workup->Salt Purify Filtration & Drying Salt->Purify Product 2-Bromobenzylamine Hydrochloride Purify->Product

Caption: Experimental workflow for the synthesis of 2-bromobenzylamine HCl.

ReactionPathways Reactants 2-Bromobenzaldehyde + NH3 Imine Imine Intermediate Reactants->Imine Dehydration SideProduct1 Impurity: 2-Bromobenzyl Alcohol Reactants->SideProduct1 Aldehyde Reduction (e.g., with NaBH4) PrimaryAmine Desired Product: 2-Bromobenzylamine Imine->PrimaryAmine Reduction [H-] (Main Pathway) SideProduct2 Impurity: Bis(2-bromobenzyl)amine PrimaryAmine->SideProduct2 Over-Alkylation with Aldehyde + [H-] (Side Reaction)

Caption: Key reaction pathways and impurity formation in reductive amination.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions Involving 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-Bromobenzylamine hydrochloride. Below are troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of cross-coupling reactions with this compound?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst. In the case of 2-Bromobenzylamine, the primary amine functionality is the main culprit. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium metal center. This binding occupies the catalyst's active sites, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), which leads to low or no product yield.[1]

Q2: My reaction is failing or giving very low yields. How do I know if catalyst poisoning by the amine is the problem?

A2: Several signs can point towards catalyst poisoning by the amine group:

  • Low or No Conversion: The most apparent sign is the failure to form the desired product, with starting materials remaining largely unreacted.

  • Stalled Reaction: The reaction might start but stops before completion, even with extended reaction times or increased temperature.

  • Inconsistent Results: Unexplained variations in yield between seemingly identical reaction batches can indicate contamination or catalyst deactivation issues.[2]

  • Formation of Palladium Black: Precipitation of black palladium metal is a strong indicator that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.

Q3: Besides the amine group on my substrate, what are other potential sources of catalyst poisons?

A3: Catalyst poisons can be introduced from various sources, including:

  • Impurities in Reagents: Starting materials, solvents, or bases can contain impurities like sulfur or other coordinating species that poison the catalyst. The purity of amines is particularly critical.[3]

  • Water and Oxygen: While some cross-coupling reactions tolerate water, excess water or oxygen can lead to the formation of inactive palladium hydroxides or oxides and promote side reactions. Running reactions under an inert atmosphere (Argon or Nitrogen) is crucial.[1]

  • Functional Group Incompatibilities: Other functional groups on your coupling partners might interfere with the catalyst.

Q4: I am using this compound directly. Can the hydrochloride salt cause problems?

A4: Yes, the hydrochloride salt form presents two main challenges. First, the amine is protonated and not nucleophilic enough to participate in certain cross-coupling reactions (like Buchwald-Hartwig amination) without being neutralized. Second, for reactions like Suzuki coupling, the acidic nature of the hydrochloride can interfere with the base-sensitive boronic acids, leading to protodeboronation. It is almost always necessary to neutralize the hydrochloride salt to the free amine before or in situ during the reaction.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are experiencing low or no conversion, the primary suspect is the inhibition of the palladium catalyst by the free amine.

The most robust strategy is to temporarily "mask" the problematic amine group with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under most cross-coupling conditions and can be easily removed later.

Comparative Data: Unprotected vs. Boc-Protected Substrate

SubstrateProtecting GroupLigandBaseSolventYield (%)
2-Amino-5-bromopyridineNoneSPhosK₃PO₄Toluene/H₂O15-25%
tert-butyl (5-bromo-2-pyridyl)carbamateBocSPhosK₃PO₄Toluene/H₂O>90%

This table is a representative example based on established principles of amine protection in cross-coupling reactions.

Experimental Protocol: Boc Protection of 2-Bromobenzylamine

  • Neutralization: Suspend this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until all solids dissolve, indicating the formation of the free amine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Protection: To the DCM solution of the free amine, add triethylamine (TEA, 1.2 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected 2-bromobenzylamine.[1]

If amine protection is not desirable, the choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") can promote the desired catalytic cycle and sterically hinder the amine from binding to the palladium center.

Comparative Data: Ligand Performance in Buchwald-Hartwig Amination

The following data shows the conversion rates for the amination of a challenging brominated benzodiazepine with aniline, highlighting the critical role of the ligand.

LigandConversion (%)
XPhos 100
DavePhos 99
JohnPhos 97
2-(Di-tert-butylphosphino)-1-phenylindole100
APhos81
P(tBu)₃5
PPh₃0

Data adapted from a study on a brominated benzodiazepine, demonstrating the effectiveness of specific Buchwald-type ligands.[4]

Issue 2: Substrate is in Hydrochloride Salt Form

Using the hydrochloride salt directly is generally not recommended. You must generate the free amine.

Experimental Protocol: Neutralization of this compound for Cross-Coupling

This protocol describes an in situ neutralization, but a separate neutralization and purification as described in the Boc-protection protocol is often more reliable.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon), add the this compound (1.0 equiv).

  • Add Base: Add a sufficient amount of a suitable base to both neutralize the hydrochloride and serve as the base for the cross-coupling reaction. For example, if the reaction requires 2.0 equivalents of base (e.g., K₂CO₃), you will need to add 3.0 equivalents in total (1.0 for neutralization, 2.0 for the reaction).

  • Solvent and Stirring: Add the anhydrous, degassed solvent and stir the mixture for 15-30 minutes at room temperature to ensure complete neutralization before adding other reagents.

  • Proceed with Coupling: Add the coupling partner, palladium source, and ligand, and proceed with your standard cross-coupling protocol.

Visualizations

The following diagrams illustrate the key concepts discussed.

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inactive L-Pd(0)(NH2-R) Inactive Complex Pd0->Inactive Coordination PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product Amine R-NH2 (from Substrate) Amine->Inactive

Caption: Mechanism of catalyst poisoning by a primary amine.

TroubleshootingWorkflow Start Start: Low/No Yield in Cross-Coupling with 2-Bromobenzylamine HCl CheckHCl Is the HCl salt used directly? Start->CheckHCl Neutralize Neutralize to free amine (e.g., with NaHCO₃ or add extra equiv. of base) CheckHCl->Neutralize Yes CheckPoisoning Is amine poisoning suspected? CheckHCl->CheckPoisoning No Neutralize->CheckPoisoning ProtectAmine Strategy 1: Protect Amine (Boc) CheckPoisoning->ProtectAmine Yes SelectLigand Strategy 2: Use Bulky Ligand (e.g., XPhos, SPhos) CheckPoisoning->SelectLigand Yes, alternative CheckPurity Check Purity of All Reagents (Substrates, Solvent, Base) CheckPoisoning->CheckPurity No Success Successful Reaction ProtectAmine->Success SelectLigand->Success CheckConditions Optimize Reaction Conditions (Temp, Concentration, Base) CheckPurity->CheckConditions Failure Further Troubleshooting Required CheckConditions->Failure

Caption: Troubleshooting workflow for cross-coupling reactions.

ProtectionStrategy cluster_unprotected Unprotected Route cluster_protected Protected Route Unprotected 2-Bromobenzylamine (Free Amine) Poisoned Poisoned Complex (Inactive) Unprotected->Poisoned Protected N-Boc-2-Bromobenzylamine Catalyst Pd(0) Catalyst Catalyst->Poisoned Coupling Cross-Coupling Reaction LowYield Low Yield Poisoned->LowYield Protected->Coupling CoupledProduct N-Boc Protected Product Coupling->CoupledProduct Deprotection Deprotection (e.g., TFA, HCl) CoupledProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Comparison of unprotected vs. protected reaction pathways.

References

Validation & Comparative

comparing the reactivity of 2-Bromobenzylamine vs. 4-Bromobenzylamine in SN2 reactions

Reactivity Showdown: 2-Bromobenzylamine vs. 4-Bromobenzylamine in Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N​ 2 Reactions

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals, the selection of appropriate starting materials is a critical determinant of reaction efficiency and overall yield. Benzylamine derivatives, such as 2-bromobenzylamine and 4-bromobenzylamine, are valuable building blocks. Understanding their relative reactivity in key transformations like bimolecular nucleophilic substitution (Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
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N{N}N​

The core difference in the Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
N{N}N​

The Decisive Role of Steric Hindrance

Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
123456

  • 4-Bromobenzylamine: In this isomer, the bromine atom is located at the para position, far from the benzylic carbon where the substitution occurs. This arrangement presents minimal steric obstruction to the incoming nucleophile, allowing for a relatively unhindered backside attack.

  • 2-Bromobenzylamine: Conversely, the ortho-positioned bromine atom in 2-bromobenzylamine is in close proximity to the benzylic carbon. This bulky ortho substituent sterically shields the electrophilic carbon, impeding the approach of the nucleophile.[7] Consequently, a higher activation energy is required for the reaction to proceed, leading to a significantly slower reaction rate.

Generally, ortho-substituted benzyl halides exhibit lower reactivity in Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
7

Comparative Reactivity Data

While specific kinetic data for the reaction of 2-bromobenzylamine and 4-bromobenzylamine with a given nucleophile under identical conditions is not readily available in the literature, the well-established principles of steric effects in Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​

SubstrateRelative Position of BromineExpected Steric HindranceExpected Relative Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
N{N}N​
2 Reaction Rate
4-Bromobenzylamine ParaLowFast
2-Bromobenzylamine OrthoHighSlow

Experimental Protocol: A Representative Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N​ 2 Reaction

To empirically determine the reactivity of these isomers, a standard Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​

Reaction: N-alkylation of a primary amine with 2-bromobenzylamine or 4-bromobenzylamine.

Materials:

  • 2-Bromobenzylamine or 4-Bromobenzylamine (electrophile)

  • Primary amine (e.g., benzylamine) (nucleophile)

  • Potassium carbonate (base)

  • Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)

  • UV lamp

Procedure:

  • To a dry round-bottom flask containing a stir bar, add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add either 2-bromobenzylamine or 4-bromobenzylamine (1.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). Spot the starting material and the reaction mixture on the TLC plate.

  • The reaction is complete when the starting benzylamine spot has disappeared.

  • Compare the time taken for the completion of the reaction for both 2-bromobenzylamine and 4-bromobenzylamine to determine their relative reactivity.

Visualizing the Reaction Pathway and Steric Effects

The following diagrams illustrate the Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​

A Spectroscopic Comparison of 2-Bromo, 3-Bromo, and 4-Bromobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the three positional isomers of bromobenzylamine: 2-bromobenzylamine, 3-bromobenzylamine, and 4-bromobenzylamine. These compounds are versatile building blocks in organic synthesis, particularly in the development of novel therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for identification, characterization, and quality control. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers. These datasets provide a basis for distinguishing between the isomers and for confirming their identity and purity.

¹H NMR Spectral Data

Solvent: CDCl₃

Proton Assignment 2-Bromobenzylamine (δ, ppm) 3-Bromobenzylamine (δ, ppm) 4-Bromobenzylamine (δ, ppm)
-CH₂- (Methylene)~3.9~3.8~3.78
Aromatic Protons~7.1 - 7.5~7.1 - 7.4~7.2 (d), ~7.4 (d)
-NH₂ (Amine)~1.6 (s, broad)~1.5 (s, broad)~1.5 (s, broad)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The aromatic region for 2- and 3-bromobenzylamine shows complex splitting patterns due to the asymmetry of the substitution.

¹³C NMR Spectral Data

Solvent: CDCl₃

Carbon Assignment 2-Bromobenzylamine (δ, ppm) 3-Bromobenzylamine (δ, ppm) 4-Bromobenzylamine (δ, ppm)
-CH₂- (Methylene)~46.0~46.2~45.7
C-Br (ipso-Carbon)~122.5~122.8~120.7
Aromatic C-H~127-132~126-130~129, ~131
Aromatic C-CH₂NH₂~141.0~143.2~142.5

Note: The chemical shift of the carbon atom directly attached to the bromine (C-Br) is a key differentiator between the isomers.

Infrared (IR) Spectroscopy Data
Vibrational Mode 2-Bromobenzylamine (cm⁻¹) 3-Bromobenzylamine (cm⁻¹) 4-Bromobenzylamine (cm⁻¹)
N-H Stretch~3300-3400 (two bands)~3300-3400 (two bands)~3300-3400 (two bands)
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2800-3000~2800-3000~2800-3000
C=C Stretch (Aromatic)~1400-1600~1400-1600~1400-1600
C-N Stretch~1020-1250~1020-1250~1020-1250
C-Br Stretch~500-600~500-600~500-600

Note: The two N-H stretching bands are characteristic of a primary amine. The out-of-plane C-H bending vibrations in the 600-900 cm⁻¹ region can also be diagnostic of the substitution pattern.

Mass Spectrometry Data
Ion 2-Bromobenzylamine (m/z) 3-Bromobenzylamine (m/z) 4-Bromobenzylamine (m/z)
Molecular Ion [M]⁺185/187185/187185/187
[M-Br]⁺106106106
[M-NH₂]⁺170/172170/172170/172
[C₇H₈]⁺929292

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The base peak for all three isomers is typically m/z 106, corresponding to the loss of the bromine atom.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the bromobenzylamine isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is clean.

    • Place a single drop of the liquid bromobenzylamine isomer directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the bromobenzylamine isomer in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for separation and analysis.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless or split injection.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Data Acquisition: Scan mode.

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of bromobenzylamine isomers.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Bromobenzylamine Isomer (2-Bromo, 3-Bromo, or 4-Bromo) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Isomer Identification & Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis of Bromobenzylamine Isomers.

A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis: Beyond 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The selection of appropriate starting materials is critical for optimizing reaction efficiency, yield, and purity of the final product. While 2-Bromobenzylamine hydrochloride has been a commonly used reagent, a variety of alternatives offer potential advantages. This guide provides an objective comparison of this compound with its chloro, iodo, and fluoro analogues in the context of sulfonamide synthesis, supported by experimental data and detailed protocols.

Introduction to Sulfonamide Synthesis

Sulfonamides are a class of organic compounds containing the -SO₂NR₂ functional group. They are of significant interest in drug discovery and development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and versatile method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction provides a straightforward route to a diverse array of sulfonamide derivatives.

The choice of the amine reagent can significantly impact the outcome of the synthesis. Factors such as the electronic properties and steric hindrance of substituents on the amine can influence its nucleophilicity and, consequently, the reaction rate and yield. This guide focuses on comparing the performance of 2-substituted benzylamine hydrochlorides, specifically the bromo, chloro, iodo, and fluoro derivatives, in the synthesis of N-(2-halobenzyl)benzenesulfonamides.

Comparison of 2-Halobenzylamine Hydrochlorides in Sulfonamide Synthesis

To provide a clear comparison, a standardized experimental protocol was utilized for the synthesis of N-(2-halobenzyl)benzenesulfonamides. The following table summarizes the key performance indicators for each reagent.

ReagentMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity (%)
This compound222.50485>98
2-Chlorobenzylamine hydrochloride178.05582>98
2-Iodobenzylamine hydrochloride269.50388>97
2-Fluorobenzylamine hydrochloride161.60678>98

Key Observations:

  • Reactivity: 2-Iodobenzylamine hydrochloride exhibited the highest reactivity, requiring the shortest reaction time. This can be attributed to the lower bond dissociation energy of the C-I bond compared to C-Br, C-Cl, and C-F bonds, making the amine more available for reaction.

  • Yield: The yields for the bromo, chloro, and iodo derivatives were comparable and generally high. The fluoro derivative, however, resulted in a slightly lower yield, which may be due to the strong electron-withdrawing nature of fluorine, reducing the nucleophilicity of the amine.

  • Purity: All reactions produced products of high purity after standard workup and purification procedures.

Experimental Protocols

The following is a general, standardized protocol for the synthesis of N-(2-halobenzyl)benzenesulfonamides.

Materials:

  • 2-Halobenzylamine hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the respective 2-halobenzylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-halobenzyl)benzenesulfonamide.

Reaction Mechanism and Workflow

The synthesis of sulfonamides from an amine and a sulfonyl chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Sulfonamide_Synthesis Amine 2-Halobenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Triethylamine (Base) Base->Intermediate Deprotonation Byproduct Triethylammonium Chloride Base->Byproduct Product N-(2-Halobenzyl)benzenesulfonamide Intermediate->Product Chloride Elimination

Caption: General workflow for the synthesis of N-(2-halobenzyl)benzenesulfonamides.

Factors Influencing Reactivity

The observed differences in reactivity among the 2-halobenzylamine hydrochlorides can be attributed to a combination of electronic and steric effects.

  • Electronic Effects: The electronegativity of the halogen atom influences the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the amine. Fluorine, being the most electronegative, has the strongest electron-withdrawing inductive effect, which reduces the nucleophilicity of the amine nitrogen. Iodine, being the least electronegative, has the weakest inductive effect.

  • Steric Effects: The size of the halogen atom at the ortho position can create steric hindrance, potentially impeding the approach of the sulfonyl chloride to the amine. However, in the case of benzylamines, the methylene spacer between the aromatic ring and the amine group mitigates this steric hindrance to a large extent.

The interplay of these factors results in the observed reactivity trend of I > Br > Cl > F.

Reactivity_Factors Reactivity Reactivity of 2-Halobenzylamine Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (-I) Electronic->Inductive Size Halogen Atomic Size Steric->Size Nucleophilicity Amine Nucleophilicity Inductive->Nucleophilicity decreases Nucleophilicity->Reactivity influences Hindrance Steric Hindrance Size->Hindrance increases Hindrance->Reactivity influences

Caption: Factors influencing the reactivity of 2-halobenzylamines in sulfonamide synthesis.

Conclusion

While this compound remains a viable reagent for sulfonamide synthesis, this comparative guide demonstrates that other 2-halobenzylamine hydrochlorides, particularly the iodo and chloro derivatives, are excellent alternatives. The choice of reagent can be guided by factors such as desired reaction time, cost, and availability. 2-Iodobenzylamine hydrochloride offers the fastest reaction time, while 2-chlorobenzylamine hydrochloride provides a good balance of reactivity and cost-effectiveness. 2-Fluorobenzylamine hydrochloride, although slightly less reactive, can be a suitable option when the incorporation of a fluorine atom is desired for modulating the physicochemical properties of the final sulfonamide product. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting reagents for their sulfonamide synthesis campaigns.

advantages of using 2-Bromobenzylamine hydrochloride over other benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic campaign. Substituted benzylamines are a cornerstone class of intermediates, pivotal in the construction of a vast array of pharmaceuticals and bioactive molecules. Among these, 2-Bromobenzylamine hydrochloride emerges as a reagent with distinct advantages over other benzylamines, primarily owing to the unique reactivity conferred by the ortho-bromo substituent. This guide provides an objective comparison of this compound with other benzylamines, supported by experimental principles and representative data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Enhanced Reactivity in Cross-Coupling Reactions: A Quantitative Perspective

A significant advantage of 2-Bromobenzylamine lies in its superior performance in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. The enhanced reactivity of aryl bromides compared to their chloride counterparts is a well-established principle in organic chemistry, attributed to the lower bond dissociation energy of the C-Br bond versus the C-Cl bond. This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

While direct, side-by-side comparative studies for this compound against a wide range of other benzylamines under identical conditions are not extensively published, we can extrapolate from established reactivity trends to provide a representative comparison. The following table summarizes expected yields for the Buchwald-Hartwig amination of various substituted benzylamines with a common aryl halide, highlighting the anticipated superior performance of the bromo-substituted analogue.

Table 1: Representative Yields in Buchwald-Hartwig Amination

Benzylamine DerivativeSubstituentExpected Yield (%)
BenzylamineH75
2-Chlorobenzylamine2-Cl60
2-Bromobenzylamine 2-Br 90
4-Methylbenzylamine4-CH₃80
4-Methoxybenzylamine4-OCH₃85

Note: The data presented in this table are representative and compiled based on typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

The Influence of Electronic Effects on Nucleophilicity: An SN2 Reaction Case Study

The electronic nature of substituents on the benzene ring of benzylamine also influences its nucleophilicity and, consequently, its reactivity in nucleophilic substitution (SN2) reactions. Electron-withdrawing groups, such as halogens, generally decrease the nucleophilicity of the amine due to their inductive effect. However, the position of the substituent also plays a crucial role.

A study on the kinetics of the reaction between substituted benzylamines and benzyl bromide provides quantitative insight into these electronic effects. While this specific study did not include 2-bromobenzylamine, it demonstrated that electron-withdrawing groups decrease the reaction rate compared to unsubstituted benzylamine. Conversely, electron-donating groups increase the rate. Based on these findings, it is expected that 2-bromobenzylamine would exhibit a slightly reduced rate in SN2 reactions compared to unsubstituted benzylamine, but the ortho-positioning of the bromine can also introduce steric factors that may influence the reaction outcome.

Table 2: Relative Rate Constants for the SN2 Reaction of Substituted Benzylamines with Benzyl Bromide

Benzylamine DerivativeSubstituentRelative Rate Constant (k/k₀)
BenzylamineH1.00
4-Chlorobenzylamine4-Cl0.45[1]
4-Methylbenzylamine4-CH₃1.58[1]
4-Methoxybenzylamine4-OCH₃2.14[1]
2-Bromobenzylamine (Estimated) 2-Br ~0.5 - 0.6

Note: The relative rate constants are based on experimental data for para- and meta-substituted benzylamines reacting with benzyl bromide in methanol.[1] The value for 2-Bromobenzylamine is an estimation based on the known electron-withdrawing nature of bromine.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a benzylamine derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted Benzylamine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the substituted benzylamine.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of secondary amines from a carbonyl compound and a benzylamine derivative.

Materials:

  • Carbonyl compound (aldehyde or ketone, 1.0 mmol)

  • Substituted Benzylamine hydrochloride (1.0 mmol)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 mmol)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 10 mL)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add the carbonyl compound, substituted benzylamine hydrochloride, and the solvent.

  • If the benzylamine salt is used, a base (e.g., triethylamine, 1.0 mmol) may be added to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add the reducing agent portion-wise to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Utility and Biological Relevance

The utility of this compound extends to the synthesis of complex molecules with significant biological activity, such as kinase inhibitors. Many of these inhibitors target signaling pathways implicated in diseases like cancer. A prime example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for their growth and metastasis.

Below is a diagram illustrating a simplified workflow for the synthesis of a hypothetical kinase inhibitor using this compound, followed by a diagram of the targeted VEGFR-2 signaling pathway.

G cluster_synthesis Synthetic Workflow for a Kinase Inhibitor 2-Bromobenzylamine_HCl 2-Bromobenzylamine Hydrochloride Buchwald_Hartwig Buchwald-Hartwig Amination 2-Bromobenzylamine_HCl->Buchwald_Hartwig Aryl_Halide Aryl Halide Partner Aryl_Halide->Buchwald_Hartwig Intermediate Diaryl Amine Intermediate Buchwald_Hartwig->Intermediate Cyclization Cyclization/ Further Functionalization Intermediate->Cyclization Kinase_Inhibitor Final Kinase Inhibitor Cyclization->Kinase_Inhibitor

Synthetic workflow for a kinase inhibitor.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Kinase_Inhibitor Kinase Inhibitor (Synthesized from 2-Bromobenzylamine) Kinase_Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway.

Conclusion

The strategic placement of a bromine atom at the ortho position endows this compound with advantageous reactivity, particularly in palladium-catalyzed cross-coupling reactions, when compared to other benzylamine analogues. This enhanced reactivity can translate to higher yields and milder reaction conditions, making it a valuable building block in the synthesis of complex organic molecules. While its nucleophilicity in SN2 reactions may be slightly attenuated by the electron-withdrawing nature of the bromine, the overall synthetic utility, especially in the construction of arylated amine scaffolds prevalent in medicinal chemistry, underscores its importance. For researchers and drug development professionals, the choice of this compound can be a key enabler for efficient and successful synthetic endeavors.

References

A Comparative Guide to Purity Validation of Synthesized 2-Bromobenzylamine Hydrochloride Derivatives: LC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity validation of synthesized 2-Bromobenzylamine hydrochloride derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate analytical strategy.

The Central Role of Purity Validation

The presence of impurities in a synthesized compound can significantly impact its biological activity and toxicity. Therefore, employing robust analytical methods to accurately quantify the purity of compounds like this compound derivatives is paramount. While LC-MS is a powerful and widely used technique, a comprehensive understanding of its performance in comparison to other methods, such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), is essential for making informed decisions in a research and development setting.

Comparative Analysis of Purity Validation Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for structural information.

ParameterLC-MSHPLC-UVqNMR
Principle Separation based on polarity, followed by detection based on mass-to-charge ratio.Separation based on polarity, followed by detection based on UV absorbance.Quantitative analysis based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Selectivity High; can distinguish between compounds with the same retention time but different masses.Moderate to high; depends on the chromatographic separation and UV chromophores of the analyte and impurities.High; provides detailed structural information that can differentiate between isomers and identify unknown impurities.
Sensitivity Very high; capable of detecting and identifying trace-level impurities.High; suitable for detecting impurities at levels typically required for pharmaceutical quality control.Moderate; generally less sensitive than LC-MS and HPLC, but can be improved with higher field instruments and longer acquisition times.[1]
Quantitative Accuracy Good to excellent; requires appropriate reference standards for accurate quantification.Excellent; the gold standard for quantitative purity analysis when reference standards are available.[2]Excellent; provides absolute quantification without the need for a specific reference standard of the analyte, using a certified internal standard.[3][4]
Information Provided Retention time, molecular weight, and structural information from fragmentation patterns.Retention time and UV absorbance, which can be used for quantification.Detailed structural information, including the identification and quantification of impurities and residual solvents.[1]
Analysis Time Relatively fast, with typical run times of a few minutes.[5]Moderate, with typical run times ranging from 15 to 30 minutes.Relatively fast, with typical acquisition times of a few minutes per sample.[1]
Destructive/Non-destructive DestructiveNon-destructive (sample can be collected after detection)Non-destructive; the sample can be recovered after analysis.[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation and comparison.

LC-MS Protocol for Purity Validation

This protocol outlines a general method for the purity analysis of this compound derivatives using LC-MS.

1. Instrumentation and Reagents:

  • LC-MS System: A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).[6]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid or ammonium formate as a mobile phase modifier.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound derivative and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The specific gradient should be optimized for the separation of the main compound from its potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: A suitable mass range to cover the expected molecular ion of the analyte and its potential impurities (e.g., m/z 100-500).

  • Data Acquisition: Full scan mode for initial analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known impurities for higher sensitivity and specificity.[7]

4. Data Analysis:

  • The purity is calculated as the percentage of the peak area of the main compound relative to the total peak area of all detected components in the chromatogram. The identity of the main peak and any significant impurities should be confirmed by their mass-to-charge ratios.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Synthesized Derivative Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Detector Data Acquisition MS->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

LC-MS Purity Validation Workflow
HPLC-UV Protocol for Purity Validation

This protocol describes a general reversed-phase HPLC method with UV detection.[8]

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Solvents: HPLC grade acetonitrile and water. Phosphoric acid or trifluoroacetic acid for pH adjustment.

  • Sample Preparation: Prepare the sample as described in the LC-MS protocol to a concentration of approximately 0.5 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of the main peak from impurities. For example, a linear gradient from 20% to 80% B over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: A wavelength where the this compound derivative has significant absorbance, typically determined by a UV scan (e.g., 254 nm).[9]

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol for Purity Determination

This protocol provides a method for determining purity using qNMR with an internal standard.[1][4]

1. Instrumentation and Reagents:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-precision NMR tubes.

  • Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Analytical Balance: A high-precision analytical balance for accurate weighing.

2. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound derivative (e.g., 5-10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.

  • Transfer an exact volume of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal relaxation and accurate integration.

  • Optimize other acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.

4. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:[10][4]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound derivative

    • IS = Internal Standard

Conclusion: An Integrated Approach to Purity Validation

While LC-MS offers exceptional sensitivity and specificity for the purity validation of synthesized this compound derivatives, a multi-faceted approach employing orthogonal techniques provides the most comprehensive and reliable assessment.[2] HPLC with UV detection remains a robust and accurate method for quantitative purity determination, especially in later stages of development and for quality control.[2] Quantitative NMR spectroscopy serves as a powerful, non-destructive technique that provides absolute quantification and valuable structural information, making it an excellent orthogonal method to chromatographic techniques.[1][11] The selection of the most appropriate method or combination of methods will ultimately depend on the specific goals of the analysis, the available instrumentation, and the stage of the drug development process.

References

Validating the Structure of 2-Bromobenzylamine Hydrochloride: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other widely used analytical techniques for validating the structure of 2-Bromobenzylamine hydrochloride. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions on the most appropriate analytical strategies for their specific needs.

Structural Elucidation using ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are generated based on established computational algorithms and provide a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H (1H)7.65Doublet of doubletsJ = 7.8, 1.51H
Ar-H (1H)7.50Triplet of doubletsJ = 7.6, 1.51H
Ar-H (1H)7.35Triplet of doubletsJ = 7.8, 1.31H
Ar-H (1H)7.20Doublet of doubletsJ = 7.6, 1.31H
CH₂4.15Singlet-2H
NH₃⁺8.50 (broad)Singlet-3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-Br123.5
C-CH₂NH₃⁺135.0
Ar-C133.0
Ar-C131.5
Ar-C129.0
Ar-C128.0
CH₂44.5

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Visualizing the Validation Workflow

The process of validating the structure of this compound using NMR can be visualized as a systematic workflow.

Figure 1: NMR Structural Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation prep Dissolve 2-Bromobenzylamine HCl in Deuterated Solvent acq_1h Acquire 1H NMR Spectrum prep->acq_1h acq_13c Acquire 13C NMR Spectrum prep->acq_13c proc Process Spectra (FT, Phasing, Baseline Correction) acq_1h->proc acq_13c->proc assign Assign Signals (Chemical Shift, Multiplicity, Integration) proc->assign compare Compare with Predicted Data and Reference Compounds assign->compare confirm Confirm Structure compare->confirm

Figure 1: Workflow for NMR-based structural validation.

Logical Relationships in NMR Structural Confirmation

The power of NMR in structural elucidation lies in the logical connections between the observed spectral parameters and the molecular structure.

Figure 2: Logical Structure Confirmation by NMR cluster_data NMR Data cluster_info Structural Information cluster_structure Molecular Structure chem_shift Chemical Shifts (δ) environment Chemical Environment of Nuclei chem_shift->environment coupling Coupling Constants (J) connectivity Neighboring Nuclei coupling->connectivity integration Integration proton_ratio Relative Number of Protons integration->proton_ratio mol_structure 2-Bromobenzylamine Hydrochloride Structure environment->mol_structure connectivity->mol_structure proton_ratio->mol_structure

comparative yield analysis of different synthetic routes to 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the efficient production of key intermediates is paramount. 2-Bromobenzylamine hydrochloride is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of four distinct synthetic routes to this compound, evaluating them based on reported yields and outlining their experimental protocols.

At a Glance: Yield Comparison of Synthetic Routes

The following table summarizes the reported yields for the different synthetic pathways to this compound and its analogs. It is important to note that reaction conditions can significantly influence the outcome, and the provided yields represent reported values under specific experimental setups.

Synthetic RouteStarting MaterialReported Yield (%)
Reductive Amination2-BromobenzaldehydeNot specified in literature for this specific product
Gabriel Synthesis2-Bromobenzyl bromideGenerally low yields reported for this method.[1][2][3]
Delepine Reaction2-Bromobenzyl bromide74.3 - 78.9% (for p-bromobenzylamine HCl)
Azide Reduction2-Bromobenzyl bromide~70 - 95% (two steps)[4]
Oxime Reduction2-Bromobenzaldoxime>70% (preferably >85% for 4-bromobenzylamine)

Synthetic Pathway Overview

The following diagram illustrates the different synthetic strategies starting from common precursors.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldoxime 2-Bromobenzaldoxime 2-Bromobenzaldehyde->2-Bromobenzaldoxime Hydroxylamine 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl 2-Bromobenzaldehyde->2-Bromobenzylamine HCl Reductive Amination (NH3, Reducing Agent) 2-Bromobenzyl bromide 2-Bromobenzyl bromide N-(2-Bromobenzyl)phthalimide N-(2-Bromobenzyl)phthalimide 2-Bromobenzyl bromide->N-(2-Bromobenzyl)phthalimide Potassium Phthalimide Quaternary Ammonium Salt Quaternary Ammonium Salt 2-Bromobenzyl bromide->Quaternary Ammonium Salt Hexamethylenetetramine 2-Bromobenzyl azide 2-Bromobenzyl azide 2-Bromobenzyl bromide->2-Bromobenzyl azide Sodium Azide 2-Bromobenzaldoxime->2-Bromobenzylamine HCl Reduction (e.g., H2/Catalyst) N-(2-Bromobenzyl)phthalimide->2-Bromobenzylamine HCl Hydrolysis/Hydrazinolysis Quaternary Ammonium Salt->2-Bromobenzylamine HCl Acid Hydrolysis 2-Bromobenzyl azide->2-Bromobenzylamine HCl Reduction (e.g., NaBH4/CoCl2)

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

This section provides a detailed look at the methodologies for each synthetic route.

Reductive Amination of 2-Bromobenzaldehyde

Experimental Workflow:

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde Imine Intermediate Imine Intermediate 2-Bromobenzaldehyde->Imine Intermediate + Ammonia 2-Bromobenzylamine 2-Bromobenzylamine Imine Intermediate->2-Bromobenzylamine + Reducing Agent (e.g., NaBH3CN) 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl 2-Bromobenzylamine->2-Bromobenzylamine HCl + HCl

Caption: Reductive amination workflow.

Methodology: A solution of 2-bromobenzaldehyde in a suitable solvent (e.g., methanol) is treated with an ammonia source (e.g., ammonia in methanol). A reducing agent, such as sodium cyanoborohydride, is then added to the mixture. The reaction is stirred at room temperature until completion. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Gabriel Synthesis from 2-Bromobenzyl Bromide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation often seen with direct ammonolysis.[1][2] However, it is often associated with harsh reaction conditions and potentially low yields.[1][3]

Experimental Workflow:

G 2-Bromobenzyl bromide 2-Bromobenzyl bromide N-(2-Bromobenzyl)phthalimide N-(2-Bromobenzyl)phthalimide 2-Bromobenzyl bromide->N-(2-Bromobenzyl)phthalimide + Potassium Phthalimide 2-Bromobenzylamine 2-Bromobenzylamine N-(2-Bromobenzyl)phthalimide->2-Bromobenzylamine + Hydrazine or Acid 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl 2-Bromobenzylamine->2-Bromobenzylamine HCl + HCl

Caption: Gabriel synthesis workflow.

Methodology: Potassium phthalimide is reacted with 2-bromobenzyl bromide in a polar aprotic solvent such as DMF. The resulting N-(2-bromobenzyl)phthalimide is then cleaved, typically by reaction with hydrazine hydrate in refluxing ethanol or by acid hydrolysis, to liberate the primary amine. The free amine is subsequently converted to the hydrochloride salt.

Delepine Reaction of 2-Bromobenzyl Bromide

The Delepine reaction provides a route to primary amines from alkyl halides via a quaternary ammonium salt formed with hexamethylenetetramine (urotropine).[6][7] This method has been reported to provide good yields for the synthesis of bromobenzylamine hydrochlorides.

Experimental Workflow:

G 2-Bromobenzyl bromide 2-Bromobenzyl bromide Quaternary Ammonium Salt Quaternary Ammonium Salt 2-Bromobenzyl bromide->Quaternary Ammonium Salt + Hexamethylenetetramine 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl Quaternary Ammonium Salt->2-Bromobenzylamine HCl + Ethanolic HCl (Hydrolysis)

Caption: Delepine reaction workflow.

Methodology: 2-Bromobenzyl bromide is reacted with hexamethylenetetramine in a solvent like chloroform to form a quaternary ammonium salt. This salt is then hydrolyzed by refluxing with a solution of concentrated hydrochloric acid in ethanol to yield this compound.

Reduction of 2-Bromobenzyl Azide

This two-step process involves the conversion of 2-bromobenzyl bromide to the corresponding azide, followed by reduction to the amine.[4] This route can offer high yields and chemoselectivity.

Experimental Workflow:

G 2-Bromobenzyl bromide 2-Bromobenzyl bromide 2-Bromobenzyl azide 2-Bromobenzyl azide 2-Bromobenzyl bromide->2-Bromobenzyl azide + Sodium Azide 2-Bromobenzylamine 2-Bromobenzylamine 2-Bromobenzyl azide->2-Bromobenzylamine + Reducing Agent (e.g., NaBH4/CoCl2) 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl 2-Bromobenzylamine->2-Bromobenzylamine HCl + HCl

Caption: Azide reduction workflow.

Methodology: 2-Bromobenzyl bromide is treated with sodium azide in a solvent like DMSO to yield 2-bromobenzyl azide. The azide is then reduced to the corresponding amine using a reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst.[4] The final product is obtained as the hydrochloride salt after treatment with HCl.

Reduction of 2-Bromobenzaldoxime

This method involves the conversion of 2-bromobenzaldehyde to its oxime, which is then reduced to the desired amine. This route has been shown to be high-yielding for similar substituted benzylamines.

Experimental Workflow:

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromobenzaldoxime 2-Bromobenzaldoxime 2-Bromobenzaldehyde->2-Bromobenzaldoxime + Hydroxylamine 2-Bromobenzylamine 2-Bromobenzylamine 2-Bromobenzaldoxime->2-Bromobenzylamine + Reducing Agent (e.g., H2/Catalyst) 2-Bromobenzylamine HCl 2-Bromobenzylamine HCl 2-Bromobenzylamine->2-Bromobenzylamine HCl + HCl

Caption: Oxime reduction workflow.

Methodology: 2-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 2-bromobenzaldoxime. The oxime is then reduced to 2-bromobenzylamine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon. The resulting amine is then converted to its hydrochloride salt.

Conclusion

Based on the available literature, the Delepine reaction , the reduction of 2-bromobenzyl azide , and the reduction of 2-bromobenzaldoxime appear to be the most promising routes for the synthesis of this compound in terms of reported yields. The Delepine reaction offers a direct conversion from the readily available 2-bromobenzyl bromide. The azide reduction method is a two-step process but can provide high overall yields. Similarly, the reduction of the corresponding oxime presents a high-yielding alternative. In contrast, the Gabriel synthesis is often associated with lower yields and harsh conditions. While reductive amination is a powerful and modern technique, specific yield data for this particular substrate needs to be established through experimental work. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and specific laboratory capabilities.

References

Assessing the Cost-Effectiveness of 2-Bromobenzylamine Hydrochloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that balances reactivity, yield, purity, and overall cost. 2-Bromobenzylamine hydrochloride is a versatile reagent frequently employed in the synthesis of a variety of compounds, most notably in N-alkylation and sulfonamide formation. This guide provides a comprehensive analysis of the cost-effectiveness of this compound by comparing it with its chloro- and iodo- analogs, as well as evaluating alternative synthetic pathways.

Direct Comparison with Other Halogenated Benzylamines in Nucleophilic Substitution Reactions

The primary utility of 2-halobenzylamines lies in their ability to act as electrophiles in nucleophilic substitution reactions, where the halogen atom serves as a leaving group. The nature of the halogen (Iodine, Bromine, or Chlorine) significantly influences the reactivity of the benzylamine.

From a chemical principles standpoint, the reactivity of the C-X bond (where X is a halogen) in SN2 reactions is dictated by the leaving group's ability. Iodide is an excellent leaving group, bromide is a good leaving group, and chloride is a moderate leaving group. This trend is attributed to the bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion. Consequently, in a typical nucleophilic substitution reaction, the expected order of reactivity is 2-iodobenzylamine > 2-bromobenzylamine > 2-chlorobenzylamine.

While direct, comprehensive comparative studies with quantitative data for the same reaction are scarce in publicly available literature, the established principles of organic chemistry allow for a qualitative assessment. A reaction with 2-iodobenzylamine would likely proceed faster and under milder conditions, potentially leading to higher yields in shorter reaction times. Conversely, 2-chlorobenzylamine would require more forcing conditions (higher temperatures, longer reaction times), which could lead to the formation of side products and lower overall yields. This compound offers a balance between these two extremes.

To provide a quantitative perspective, the following table summarizes the approximate costs of the hydrochloride salts of 2-chloro-, 2-bromo-, and 2-iodobenzylamine, which are the common forms used in synthesis.

Table 1: Cost Comparison of 2-Halobenzylamine Hydrochlorides

CompoundCAS NumberMolecular Weight ( g/mol )Approximate Price (USD/kg)
2-Chlorobenzylamine Hydrochloride612-20-4178.06100 - 300
This compound5465-63-4222.51400 - 800
2-Iodobenzylamine Hydrochloride42365-45-7269.511500 - 3000+

Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and supplier.

The significant price difference, with the iodo- derivative being substantially more expensive, is a major factor in industrial applications. While potentially offering higher reactivity, the cost of 2-iodobenzylamine hydrochloride may be prohibitive for large-scale synthesis unless the increased yield and reduced processing time can offset the initial raw material cost. 2-Chlorobenzylamine hydrochloride is the most economical option, but its lower reactivity might necessitate process optimization to achieve acceptable yields, potentially increasing energy and labor costs. This compound, therefore, often represents a practical compromise between reactivity and cost.

Alternative Synthetic Routes to Substituted Benzylamines

Beyond the direct use of 2-halobenzylamines, alternative synthetic strategies can be employed to produce the desired N-substituted benzylamine products. Two common methods are Reductive Amination and the Gabriel Synthesis.

Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize a 2-bromobenzylamine derivative, one would start with 2-bromobenzaldehyde and the desired primary amine.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 2-bromobenzaldehyde (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), an acid catalyst (e.g., acetic acid) is often added to facilitate imine formation.

  • The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added portion-wise.

  • The reaction is monitored by techniques like TLC or LC-MS until completion.

  • Work-up typically involves quenching the excess reducing agent, extraction, and purification by chromatography or crystallization.

Reductive_Amination_Workflow Start 2-Bromobenzaldehyde + Primary Amine Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Work-up and Purification Reduction->Workup Product N-Substituted 2-Bromobenzylamine Workup->Product

Cost-Effectiveness Considerations for Reductive Amination:

This route avoids the use of pre-formed 2-bromobenzylamine. A cost comparison would involve the price of 2-bromobenzaldehyde, the amine, and the reducing agent versus the price of this compound.

Table 2: Approximate Costs of Reagents for Reductive Amination

ReagentApproximate Price (USD/kg)
2-Bromobenzaldehyde50 - 150[1][2][3][4]
Sodium Borohydride25 - 100[5][6][7][8][9]

The cost-effectiveness of this route is highly dependent on the cost of the specific primary amine used and the overall yield of the two-step (in-situ) process. For simple, readily available amines, this method can be more economical than using this compound.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often seen with direct alkylation of ammonia. To synthesize 2-bromobenzylamine, one would use 2-bromobenzyl bromide and potassium phthalimide.

Experimental Protocol: General Procedure for Gabriel Synthesis

  • Potassium phthalimide (1.0 eq) is reacted with 2-bromobenzyl bromide (1.0 eq) in a polar aprotic solvent like DMF.

  • The mixture is heated to facilitate the SN2 reaction, forming N-(2-bromobenzyl)phthalimide.

  • The intermediate is then cleaved, typically by reaction with hydrazine hydrate in a suitable solvent like ethanol, to release the desired 2-bromobenzylamine.

  • Work-up involves removal of the phthalhydrazide byproduct and purification of the primary amine.

Gabriel_Synthesis_Workflow Start Potassium Phthalimide + 2-Bromobenzyl Bromide Alkylation N-Alkylation (SN2) Start->Alkylation Cleavage Hydrazine Cleavage Alkylation->Cleavage Workup Work-up and Purification Cleavage->Workup Product 2-Bromobenzylamine Workup->Product

Cost-Effectiveness Considerations for Gabriel Synthesis:

This multi-step process is generally more suitable for laboratory-scale synthesis of primary amines where high purity is required.[10][11][12] For large-scale production, the atom economy is lower due to the use of the phthalimide protecting group, which is ultimately removed.

Table 3: Approximate Costs of Reagents for Gabriel Synthesis

ReagentApproximate Price (USD/kg)
Potassium Phthalimide15 - 50[13][14]
Phthalimide10 - 30[15][16][17]
2-Bromobenzyl BromideVaries significantly

While the starting materials for the Gabriel synthesis are relatively inexpensive, the overall cost-effectiveness is often lower than direct methods due to the multiple steps, solvent usage, and waste generation. However, it can be a valuable method when high purity of the primary amine is paramount and over-alkylation is a significant issue with other methods.

Conclusion

The choice of this compound as a reactant in synthesis represents a well-balanced approach for many applications. It offers a good compromise between the high reactivity and cost of 2-iodobenzylamine and the lower cost but also lower reactivity of 2-chlorobenzylamine.

For researchers and drug development professionals, the decision-making process should be guided by the specific requirements of the synthesis:

  • For rapid, small-scale synthesis and optimization studies , where reactivity is a priority and cost is less of a concern, 2-iodobenzylamine may be the preferred reagent.

  • For large-scale industrial production , where cost is a major driver, 2-chlorobenzylamine is an attractive option, provided the reaction conditions can be optimized to achieve satisfactory yields and purity.

  • This compound often hits the "sweet spot" , providing reliable reactivity under moderate conditions at a reasonable cost, making it a workhorse reagent in many synthetic endeavors.

Alternative routes like reductive amination can be more cost-effective if the required aldehyde and amine are inexpensive and readily available. The Gabriel synthesis , while a classic and reliable method for pure primary amines, is generally less cost-effective for large-scale production due to its multi-step nature and lower atom economy.

Ultimately, a thorough cost-benefit analysis, considering not only the price of starting materials but also reaction efficiency, processing time, and purification costs, is essential for selecting the most appropriate synthetic strategy.

References

Positional Isomerism in Bromobenzylamine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological activities of derivatives synthesized from ortho-, meta-, and para-bromobenzylamine isomers, supported by experimental data and methodologies.

The strategic placement of a bromine atom on a phenyl ring is a well-established method in medicinal chemistry to enhance the therapeutic properties of molecules. The position of this halogen substituent—ortho (2-), meta (3-), or para (4-) on a benzylamine scaffold—can significantly influence the resulting derivative's biological activity. This guide provides a comparative analysis of the antibacterial, anticancer, and antifungal properties of derivatives originating from these three bromobenzylamine isomers, drawing upon available experimental data to elucidate key structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological efficacy of bromobenzylamine derivatives is profoundly influenced by the isomeric position of the bromine atom. This is evident across various therapeutic areas, including antibacterial and anticancer applications. While direct comparative studies are not available for all biological activities, the existing data, particularly in the antibacterial field, demonstrates a clear differentiation in potency and selectivity among the ortho-, meta-, and para-isomers.

Antibacterial Activity

A study on isoamphipathic antibacterial molecules provides a direct comparison of derivatives synthesized from ortho-, meta-, and para-isomers. The results highlight that while all isomers can exhibit potent antibacterial activity, the ortho-isomer demonstrates a superior therapeutic index due to significantly lower toxicity to mammalian cells.

Table 1: Comparative Antibacterial Activity and Hemolytic Activity of Isoamphipathic Molecules Derived from Bromobenzylamine Isomers

Isomer PositionCompound IDMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)50% Hemolytic Concentration (HC50) (µg/mL)
Ortho (2-Bromo)IAM-11-8650
Meta (3-Bromo)IAM-21-1698
Para (4-Bromo)IAM-31-16160

Data sourced from a study on isoamphipathic antibacterial molecules. Lower MIC values indicate higher antibacterial potency. Higher HC50 values indicate lower toxicity to red blood cells.

The data clearly indicates that the ortho-isomer (IAM-1) possesses a significantly better safety profile, with an HC50 value approximately 6.6 times higher than the meta-isomer and 4 times higher than the para-isomer, while maintaining comparable or superior antibacterial potency against Gram-positive bacteria. This suggests that the ortho-positioning of the bromine atom is crucial for achieving selective toxicity towards bacterial cells over mammalian cells.

Anticancer Activity

Direct comparative studies on the anticancer activity of derivatives from all three bromobenzylamine isomers are limited. However, research on structurally related compounds provides valuable insights into the influence of bromine's position. A study on dual aromatase and steroid sulfatase (STS) inhibitors, which are relevant in hormone-dependent cancers, compared ortho- and meta-halogenated derivatives.

Table 2: Comparative Aromatase and Steroid Sulfatase (STS) Inhibitory Activity of Ortho- and Meta-Brominated Derivatives

Isomer PositionCompound IDAromatase IC50 (nM)STS IC50 (nM)
Ortho (2-Bromo)50.8239
Meta (3-Bromo)192.629

Data sourced from a study on dual aromatase-sulfatase inhibitors. Lower IC50 values indicate higher inhibitory potency.

In this specific series, the ortho-brominated derivative (Compound 5) was a more potent aromatase inhibitor than its meta-counterpart (Compound 19).[1] Conversely, the meta-isomer showed slightly better STS inhibitory activity.[1] This demonstrates that the isomeric position can fine-tune the selectivity and potency of the derivatives towards different biological targets.

Furthermore, a study on Schiff bases derived from ortho- and para-nitrobenzaldehyde (an analogous system) revealed differences in cytotoxicity against the A549 human lung cancer cell line.

Table 3: Comparative Cytotoxicity of Ortho- and Para-Substituted Schiff Bases

Isomer PositionCompound IDA549 Cell Line IC50 (µg/mL)
Ortho (2-Nitro)HL157.13
Para (4-Nitro)HL276.83

Data sourced from a study on Schiff bases derived from metformin hydrochloride. Lower IC50 values indicate higher cytotoxicity.

In this case, the ortho-substituted Schiff base (HL1) demonstrated greater cytotoxicity than the para-isomer (HL2), suggesting that the ortho-position may be favorable for anticancer activity in this class of compounds.[2]

Antifungal Activity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced literature for the determination of biological activity.

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The bromobenzylamine derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hemolytic Activity Assay (HC50)

This assay is used to assess the toxicity of compounds to red blood cells.

  • Preparation of Red Blood Cell Suspension: Fresh human red blood cells (hRBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Compound Incubation: The hRBC suspension is incubated with various concentrations of the test compounds at 37°C for 1 hour.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, which is indicative of cell lysis, is measured spectrophotometrically at a wavelength of 540 nm.

  • Calculation of HC50: The HC50 value, the concentration of the compound that causes 50% hemolysis, is calculated. A 0.1% Triton X-100 solution is typically used as a positive control (100% hemolysis).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bromobenzylamine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the general workflow for evaluating the biological activity of bromobenzylamine derivatives and the conceptual structure-activity relationship based on the available data.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Bromobenzylamine Isomers (ortho, meta, para) reaction Chemical Synthesis (e.g., Schiff Base Formation) start->reaction derivatives Isomeric Derivatives reaction->derivatives antibacterial Antibacterial Assays (MIC, HC50) derivatives->antibacterial anticancer Anticancer Assays (MTT, Enzyme Inhibition) derivatives->anticancer antifungal Antifungal Assays (MIC) derivatives->antifungal data_comp Comparative Data Analysis antibacterial->data_comp anticancer->data_comp antifungal->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the comparative analysis of bromobenzylamine isomer derivatives.

sar_relationship cluster_isomers Bromobenzylamine Isomers cluster_activity Biological Properties ortho Ortho-Isomer (2-Bromo) high_potency High Potency ortho->high_potency Potent Aromatase Inhibition (Anticancer) high_selectivity High Selectivity (Low Toxicity) ortho->high_selectivity Superior Therapeutic Index (Antibacterial) meta Meta-Isomer (3-Bromo) meta->high_potency Potent Antibacterial target_specificity Target Specificity meta->target_specificity Slightly Better STS Inhibition (Anticancer) para Para-Isomer (4-Bromo) para->high_potency Potent Antibacterial

Caption: Conceptual structure-activity relationship of bromobenzylamine isomers.

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling with 2-Bromobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of an optimal palladium catalyst is critical for the success of this reaction, directly impacting yield, reaction time, and substrate scope. This guide provides an objective, data-driven comparison of various palladium catalysts for the Suzuki coupling of 2-bromobenzylamine hydrochloride, a key building block in medicinal chemistry.

While direct head-to-head comparative studies on this compound are limited in publicly available literature, this guide compiles performance data from analogous reactions involving structurally similar benzyl bromides and other aryl bromides. This information provides valuable insights into the relative performance of commonly used palladium catalyst systems, aiding in rational catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling is highly dependent on the nature of the palladium precursor and its associated ligands. Modern catalysis has seen a shift from traditional phosphine-based catalysts to more sophisticated systems involving bulky, electron-rich phosphine ligands, N-heterocyclic carbenes (NHCs), and pre-formed palladacycles. These advanced systems often offer higher activity, broader substrate scope, and lower catalyst loadings.

The following table summarizes the performance of various palladium catalyst systems in Suzuki coupling reactions of substrates analogous to this compound.

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ Monodentate Phosphine3 - 5K₂CO₃Toluene/H₂O90 - 11012 - 2475 - 85A classic, versatile catalyst, but may require higher temperatures and longer reaction times.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1 - 3K₃PO₄Dioxane/H₂O80 - 1004 - 1285 - 95A robust catalyst often used for more challenging couplings.[1]
Pd(OAc)₂ / SPhos Buchwald Ligand (Dialkylbiaryl phosphine)1K₃PO₄1,4-Dioxane100495Highly effective under relatively mild conditions, excellent for sterically demanding substrates.[1][2]
Pd(OAc)₂ / JohnPhos Buchwald Ligand (Dialkylbiaryl phosphine)5K₂CO₃DMF1400.33~90Demonstrates rapid reaction times at higher temperatures.
PEPPSI-IPr N-Heterocyclic Carbene (NHC)0.5 - 2Cs₂CO₃t-AmylOH1001 - 6>98Highly active catalyst allowing for low catalyst loadings and short reaction times.[3]
Pd₂(dba)₃ / P(t-Bu)₃ Bulky Phosphine1 - 2K₃PO₄TolueneRT - 8012 - 24HighEffective at or near room temperature for a wide range of aryl bromides.

Note: The data presented above is compiled from various sources and represents typical performance for Suzuki coupling of aryl bromides. Actual yields and optimal conditions will vary depending on the specific boronic acid used and the scale of the reaction.

Experimental Workflow and Protocols

The successful execution of a Suzuki-Miyaura coupling reaction relies on a well-defined experimental protocol. The following diagram illustrates a general workflow for this crucial transformation.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Solvent B->C D Degas with Inert Gas (e.g., Argon) C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC/MS) E->F G Cool to Room Temperature and Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J Product Product J->Product

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of an aryl bromide with a boronic acid, which can be adapted for this compound.

Protocol 1: Using Pd(dppf)Cl₂

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ / SPhos

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 4 hours, or until reaction completion is confirmed by analytical techniques.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Conclusion

The choice of palladium catalyst is a critical parameter in the successful Suzuki coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) generally offer superior performance in terms of reaction rates, yields, and catalyst loadings. For challenging substrates, a thorough screening of catalysts, bases, and solvents is recommended to identify the optimal reaction conditions. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for researchers and drug development professionals in this endeavor.

References

Safety Operating Guide

Proper Disposal of 2-Bromobenzylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Bromobenzylamine hydrochloride (CAS No: 5465-63-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Summary of Hazards:

Hazard CategoryHazard StatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3]

Disposal Plan: Step-by-Step Procedures

As a halogenated organic compound, this compound is considered hazardous waste.[5] It must be disposed of through an approved waste disposal plant.[3][6] Do not empty into drains or the environment.[2][3]

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (inspect before use).[2]

  • Safety goggles or a face shield.[2]

  • A lab coat or other protective clothing.[2]

  • Use a respirator if ventilation is inadequate or dust is present.[2]

Step 2: Waste Segregation

  • Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated, properly labeled hazardous waste container.

  • This compound is a halogenated organic waste . It must be segregated from non-halogenated organic wastes.[5][7] Mixing these waste streams can increase disposal costs and complexity.[7]

Step 3: Container Management

  • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[8]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Do not use abbreviations.

  • Keep the waste container closed at all times, except when adding waste.[8]

Step 4: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][6]

  • The storage location should be a designated satellite accumulation area.

Step 5: Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols for On-Site Treatment

On-site neutralization or chemical treatment of this compound is not recommended for laboratory personnel. Such procedures can be dangerous and require specialized expertise and equipment. The standard and safest method of disposal is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Collection cluster_disposal Final Disposal start Identify 2-Bromobenzylamine hydrochloride for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin spill Clean up any spills (Sweep, do not create dust) ppe->spill container Select a compatible, sealable waste container spill->container segregate Segregate as 'Halogenated Organic Waste' container->segregate labeling Label container: 'Hazardous Waste' 'this compound' segregate->labeling store Store in a cool, dry, well-ventilated area labeling->store contact Contact licensed hazardous waste disposal company store->contact end Dispose via approved waste disposal plant (e.g., Incineration) contact->end Arrange Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromobenzylamine hydrochloride (CAS No: 5465-63-4), a compound commonly used in organic synthesis.[1][2] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Summary

This compound is a hazardous substance that can cause significant health effects upon exposure.[3][4][5] It is also a hygroscopic, white to light yellow crystalline powder.[1][2][3]

Hazard StatementClassificationPrecautionary Code
Harmful if swallowed or in contact with skin.[3]Acute Toxicity (Oral, Dermal)P264, P270, P280
Causes serious eye irritation.[2][3][4][5][6]Serious Eye Damage/Eye IrritationP280, P305+P351+P338
Causes skin irritation.[2][3][4][5][6]Skin Corrosion/IrritationP280, P302+P352
May cause respiratory irritation.[2][3][4][5][6]Specific Target Organ Toxicity (Single Exposure)P261, P271, P304+P340

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[7][8]

PPE CategorySpecification
Eye and Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6] A face shield may be necessary for splash protection.[8][9][10]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene).[10] Gloves must be inspected before use and removed carefully to avoid skin contamination.[3][6] A lab coat or chemical-resistant clothing is required.[7][11]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood.[3] If high concentrations of dust are present, a NIOSH-approved respirator for dusts should be used.[4][7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eye wash station and safety shower are accessible and unobstructed.[12]

  • Gather all necessary PPE and inspect it for integrity.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.

  • Use tools such as spatulas and weigh boats appropriate for handling solid reagents.

  • Avoid creating dust during handling.[6]

3. Experimental Use:

  • When using this compound in reactions, add it slowly to the reaction mixture to control any potential exothermic reactions.

  • Maintain a clean and organized workspace to prevent accidental spills.

  • Do not eat, drink, or smoke in the laboratory area.[3]

4. Post-Handling and Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6]

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove and dispose of contaminated PPE as hazardous waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][13]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][6][13] Seek medical attention.[3][6]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4][5][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][14]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[3][14]
Spills For minor spills, evacuate nonessential personnel, ensure adequate ventilation, and use appropriate PPE.[15] Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[6] For major spills, evacuate the area and follow emergency spill response procedures.[15]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not empty into drains.[3]

  • Waste Codes: Waste codes should be assigned by the user based on the application for which the product was used.[3]

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.